JH-X-119-01
Description
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Properties
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPGYMGERDXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of JH-X-119-01: A Covalent Inhibitor of IRAK1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the innate immune signaling pathway. By irreversibly binding to a specific cysteine residue, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB. This targeted inhibition has demonstrated significant anti-proliferative activity in B-cell lymphomas with mutations in the MYD88 gene, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental insights, and visual representations of the key molecular interactions and pathways.
Core Mechanism of Action: Covalent Inhibition of IRAK1
This compound functions as a selective and irreversible inhibitor of IRAK1.[1][2][3][4][5] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue, Cys302, within the ATP-binding pocket of the IRAK1 kinase domain.[1][2][5] This covalent modification effectively and permanently inactivates the kinase, preventing it from participating in downstream signaling events. The irreversible nature of this binding contributes to the high potency of this compound.
Molecular Targeting and Selectivity
The remarkable selectivity of this compound for IRAK1 over other kinases, including the closely related IRAK4, is a key feature of its design.[1][2][6] While it inhibits IRAK1 with a high affinity, it shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[1][2][4] This selectivity is attributed to structural differences in the ATP-binding pockets of the two kinases. The design of this compound was a hybrid of a known IRAK1 inhibitor scaffold and a compound with broad kinome selectivity, resulting in a molecule with exceptional specificity.[1] Kinome-wide scanning has confirmed that this compound has very few off-target kinases, with YSK4 and MEK3 being the only other kinases significantly inhibited.[1][2]
Modulation of the TLR/IL-1R Signaling Pathway
IRAK1 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are crucial for the innate immune response.[1][5] In pathological contexts, such as in certain B-cell lymphomas, mutations in the adaptor protein MYD88 lead to constitutive activation of this pathway, promoting cell survival and proliferation through the activation of the transcription factor NF-κB.[2][5]
This compound intervenes in this pathway by directly inhibiting IRAK1. Upon activation of TLRs or IL-1Rs, MYD88 is recruited, which in turn recruits and activates IRAK family kinases. By covalently binding to and inactivating IRAK1, this compound prevents the subsequent phosphorylation and activation of downstream signaling components, ultimately leading to the suppression of NF-κB activation.[2] This targeted disruption of the pro-survival signaling cascade is the basis for the anti-proliferative effects of this compound in MYD88-mutated cancer cells.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| IRAK1 | Biochemical | 9 nM | [1][4] |
| IRAK4 | Biochemical | > 10 µM | [1][2][4] |
| YSK4 | Biochemical | 57 nM | [1] |
| MEK3 | Biochemical | Not Determined | [1] |
Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 - 9.72 | [1] |
| TMD8 | ABC Diffuse Large B-cell Lymphoma | 0.59 - 9.72 | [1] |
| Other Lymphoma Cell Lines | Lymphoma | 0.59 - 9.72 | [1] |
Table 3: Synergistic Activity of this compound with Ibrutinib
| Cell Line | Cancer Type | Combination Index (CI) | Effect | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia | < 1.0 | Synergistic | [1] |
| TMD8 | ABC Diffuse Large B-cell Lymphoma | < 1.0 | Synergistic | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary to the discovering institution and not fully available in the public domain. However, based on the published research, the following are generalized protocols for the key assays employed.
LanthaScreen™ Kinase Assay (for IC50 determination)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay used to measure kinase activity.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution containing the IRAK1 enzyme and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted this compound.
-
Add the IRAK1 enzyme/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor fluorophores).
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intact Protein Mass Spectrometry (for confirmation of covalent binding)
This technique is used to confirm the covalent modification of IRAK1 by this compound.
-
Sample Preparation:
-
Incubate purified IRAK1 protein with this compound at a specific molar ratio and for a defined time at room temperature. A control sample with IRAK1 and DMSO (vehicle) is also prepared.
-
-
LC-MS Analysis:
-
The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS). The protein is separated from unbound inhibitor and salts by reverse-phase chromatography.
-
The intact protein is then introduced into the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrum of the IRAK1 protein is deconvoluted to determine its molecular weight.
-
A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control sample confirms the formation of a covalent adduct.
-
Cellular Thermal Shift Assay (CETSA) (for target engagement in cells)
CETSA is used to verify that this compound binds to IRAK1 within a cellular environment.
-
Cell Treatment:
-
Culture cells (e.g., a relevant lymphoma cell line) and treat with either this compound or vehicle (DMSO) for a specific duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble IRAK1 in each sample by Western blotting or another protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble IRAK1 as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the binding of the inhibitor has stabilized the protein, confirming target engagement.
-
Visualizations
Signaling Pathway
Caption: IRAK1 Signaling Pathway and the Point of Intervention by this compound.
Experimental Workflow: Confirmation of Covalent Binding
Caption: Workflow for Confirming Covalent Binding of this compound to IRAK1 via Mass Spectrometry.
Logical Relationship: Selectivity of this compound
Caption: Logical Diagram Illustrating the High Selectivity of this compound for IRAK1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | IRAK | TargetMol [targetmol.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
JH-X-119-01 IRAK1 covalent inhibitor
An In-depth Technical Guide to JH-X-119-01: A Covalent IRAK1 Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 is implicated in various neoplastic disorders, particularly in B-cell lymphomas with MYD88 mutations, such as Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1][3][6] this compound was developed as a selective probe to investigate IRAK1 biology and for potential therapeutic development.[1][7] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as an irreversible inhibitor of IRAK1.[1][7] It contains an acrylamide "warhead" that forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[1][4][7] This covalent modification permanently inactivates the enzyme, blocking its downstream signaling functions. The importance of this covalent interaction is highlighted by the significantly reduced potency of its reversible analogue.[6] Mass spectrometry studies have confirmed that this compound preferentially labels C302 over other cysteine residues like C307.[1][6]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity and Selectivity
| Target | Parameter | Value | Notes |
| IRAK1 | IC₅₀ | 9 nM | Apparent IC₅₀ in a biochemical assay.[1][4][5][6][8][9] |
| IRAK4 | % Inhibition | No inhibition | Tested at concentrations up to 10 µM.[1][6][8] |
| YSK4 | IC₅₀ | 57 nM | Off-target kinase.[1][4][6] |
| MEK3 | - | Identified as off-target | IC₅₀ not determined due to lack of commercially available assays at the time of the study.[1][6] |
| Kinome Scan | Selectivity Score (S(10)) | 0.01 | Scanned against 468 kinases at 1 µM, indicating exceptional selectivity.[1][4][6] |
Table 2: Cellular Activity
| Cell Lines | Mutation Status | Parameter | Value Range | Notes |
| WM, DLBCL, and other lymphoma cell lines | MYD88 mutated | EC₅₀ | 0.59 - 9.72 µM | Demonstrates moderate cytotoxic activity in cancer cell lines dependent on IRAK1 signaling.[1][6] |
Signaling Pathway
IRAK1 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental to the innate immune response.[10][11][12][13] Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK family kinases, including IRAK1.[1][11][12] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory genes.[11][12][13] In certain B-cell lymphomas, a common L265P mutation in MYD88 leads to constitutive activation of this pathway, promoting malignant cell survival and proliferation.[1][13]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Biochemical Kinase Assay (IRAK1 Inhibition)
-
Objective: To determine the in vitro potency (IC₅₀) of this compound against IRAK1.
-
Methodology: A fixed time-point biochemical assay was likely performed.
-
Recombinant human IRAK1 enzyme is incubated with a range of concentrations of this compound in assay buffer.
-
The reaction is initiated by the addition of ATP and a suitable peptide substrate.
-
The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
The percentage of inhibition at each concentration is calculated relative to a DMSO control.
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Intact Protein Mass Spectrometry for Covalent Labeling
-
Objective: To confirm that this compound forms a covalent bond with IRAK1.
-
Methodology:
-
Recombinant IRAK1 protein is incubated with an excess of this compound or a DMSO vehicle control for a set period.
-
The samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
The total mass of the protein is measured. A mass shift corresponding to the molecular weight of this compound (452.47 g/mol ) in the inhibitor-treated sample compared to the control confirms the formation of a covalent adduct.[7]
-
Peptide Mapping by Nanoflow LC-MS/MS
-
Objective: To identify the specific amino acid residue (C302) that is covalently modified by this compound.
-
Methodology:
-
IRAK1 protein, covalently labeled with this compound as described above, is subjected to proteolytic digestion (e.g., using trypsin).
-
The resulting peptide mixture is analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
-
The MS/MS fragmentation spectra of the peptides are analyzed to identify the peptide containing the covalent modification.
-
The specific site of modification (C302) is pinpointed by identifying the fragment ions that carry the mass of the inhibitor.[1][6]
-
Cellular Proliferation/Viability Assays
-
Objective: To determine the cytotoxic effects (EC₅₀) of this compound on cancer cell lines.
-
Methodology:
-
Cells (e.g., MYD88-mutated DLBCL and WM cell lines) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
EC₅₀ values are calculated by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.
-
Synergy Studies
-
Objective: To evaluate if this compound acts synergistically with other targeted agents like the BTK inhibitor ibrutinib.[1]
-
Methodology:
-
Cancer cells are treated with varying concentrations of this compound and ibrutinib, both alone and in combination, across a dose matrix.
-
Cell viability is measured after a set incubation period.
-
The results are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
-
Conclusion
This compound is a well-characterized, potent, and highly selective covalent inhibitor of IRAK1.[1] Its demonstrated ability to irreversibly bind to C302 allows for the specific interrogation of IRAK1-dependent signaling.[1][7] With proven anti-proliferative activity in MYD88-mutated B-cell lymphoma cell lines and synergistic effects with clinically relevant inhibitors, this compound stands as a valuable chemical probe for basic research and a foundational tool for the development of novel therapeutics targeting IRAK1-driven diseases.[1][7]
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IRAK | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iwmf.com [iwmf.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK1 - Wikipedia [en.wikipedia.org]
- 12. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
JH-X-119-01: A Technical Guide to its Inhibition of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). By targeting IRAK1, this compound effectively modulates the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. This guide details the mechanism of action, quantitative data, and relevant experimental protocols for the study of this compound.
Core Mechanism of Action
This compound is a covalent inhibitor that selectively targets a cysteine residue (C302) in the active site of IRAK1.[1][2][3] This irreversible binding effectively blocks the kinase activity of IRAK1, a key upstream kinase in the NF-κB signaling cascade. Dysregulation of IRAK1 signaling is implicated in various neoplastic disorders, including B-cell lymphomas.[1][2]
The canonical NF-κB pathway is activated by various stimuli, including Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. This activation leads to the recruitment of MyD88 and IRAK family proteins, including IRAK1 and IRAK4. IRAK1, once phosphorylated, autophosphorylates and subsequently interacts with TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5]
This compound, by inhibiting IRAK1, prevents these downstream events, leading to a reduction in NF-κB activation and the subsequent expression of inflammatory cytokines such as IL-6 and TNFα.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IRAK1 IC50 | 9 nM | Biochemical Assay | [2][7][8] |
| IRAK1 IC50 | 9.3 nM | Biochemical Assay | [6][9] |
| IRAK4 Inhibition | No inhibition up to 10 µM | Biochemical Assay | [2][6][7] |
| YSK4 IC50 | 57 nM | Biochemical Assay | [2][7] |
| MEK3 Inhibition | Off-target kinase | KinomeScan | [2][6] |
| EC50 (HBL-1) | 12.10 µM | ABC-DLBCL Cell Line | [6][8] |
| EC50 Range | 0.59 - 9.72 µM | MYD88 mutated WM, DLBCL, and lymphoma cell lines | [2][7] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| Half-life (t1/2) | 1.61 hours | In vivo PK study (IV dosing) | [6][9] |
| Cmax | 9.95 µM | In vivo PK study (IV dosing) | [6][9] |
| Clearance | 18.84 mL/min/kg | In vivo PK study (IV dosing) | [6][9] |
| Survival Rate (5 mg/kg) | 37.5% | LPS-induced sepsis in mice | [6] |
| Survival Rate (10 mg/kg) | 56.3% | LPS-induced sepsis in mice | [6] |
| Control Survival Rate | 13.3% | LPS-induced sepsis in mice | [6] |
Signaling and Experimental Workflow Diagrams
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound mechanism of NF-κB pathway inhibition.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound in vitro and in vivo evaluation.
Detailed Experimental Protocols
IRAK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is intended to determine the IC50 of this compound against IRAK1.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
96-well plates (white, for luminescence-based assays)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the IRAK1 enzyme to each well, except for the "no enzyme" control wells.
-
Add the substrate (e.g., MBP) to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for IRAK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Covalent Binding Site Identification by Mass Spectrometry
This protocol outlines a general workflow for identifying the covalent binding site of this compound on IRAK1.
Materials:
-
Recombinant human IRAK1
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Incubate recombinant IRAK1 with an excess of this compound to ensure complete labeling. A control sample with IRAK1 and vehicle (DMSO) should be prepared in parallel.
-
Denature the protein by adding a denaturing agent (e.g., urea or guanidine hydrochloride).
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature.
-
Remove the excess reagents by buffer exchange or precipitation.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using C18 spin columns.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the human IRAK1 protein sequence, specifying a variable modification on cysteine corresponding to the mass of this compound.
-
The identification of a peptide with this mass shift will confirm the covalent binding and pinpoint the modified cysteine residue.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or cytostatic effects of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell line (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the diluted compound or vehicle control (DMSO in medium). The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for NF-κB Pathway Activation
This protocol is for detecting changes in the phosphorylation status of key NF-κB pathway proteins in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent (e.g., LPS or IL-1β)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-phospho-IκBα, anti-phospho-p65, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include an unstimulated control.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on NF-κB pathway activation.
In Vivo Lipopolysaccharide (LPS)-Induced Sepsis Model
This protocol describes a model to evaluate the in vivo efficacy of this compound in a sepsis model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulation for in vivo administration
-
Vehicle control
-
Sterile saline or PBS
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or intravenous injection).
-
After a specified pre-treatment time, induce sepsis by injecting a lethal or sub-lethal dose of LPS (e.g., intraperitoneally).
-
Monitor the mice for signs of sepsis and record survival over a set period (e.g., 7 days).
-
In separate cohorts, blood and/or tissues can be collected at various time points post-LPS injection to measure inflammatory cytokine levels (e.g., by ELISA or cytokine bead array) and assess organ damage.
Conclusion
This compound is a valuable research tool for investigating the role of IRAK1 in NF-κB signaling and related pathologies. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of inhibiting the IRAK1-NF-κB axis.
References
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Animals and lipopolysaccharide-induced sepsis model [bio-protocol.org]
- 4. Lipopolysaccharide (LPS)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
JH-X-119-01: A Technical Guide to a Potent and Selective Covalent IRAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JH-X-119-01, a novel, potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This guide details its chemical structure, physicochemical properties, biological activity, relevant experimental protocols, and its synergistic potential with other targeted therapies.
Chemical Structure and Properties
This compound is a complex aromatic molecule containing a picolinamide core linked to acrylamidobenzamido and pyrazolyl moieties. Its covalent inhibitory mechanism is attributed to the acrylamide group, which irreversibly binds to a cysteine residue in the active site of IRAK1.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide | [1] |
| CAS Number | 2227368-54-7 (free base) | [1] |
| Molecular Formula | C₂₅H₂₀N₆O₃ | [1] |
| Molecular Weight | 452.47 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(NC(C2=CC=CC(NC(C=C)=O)=C2)=O)C=C1)C3=NC(C4=CC=NN4)=CC=C3 | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL); Insoluble in PBS (pH 7.2) | [2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of IRAK1, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are crucial components of the innate immune system and are often dysregulated in inflammatory diseases and certain cancers.
IRAK1 Inhibition and Selectivity
This compound exhibits nanomolar potency against IRAK1 while demonstrating exceptional selectivity over other kinases, including the closely related IRAK4.[3] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. The compound covalently modifies the Cysteine 302 (Cys302) residue within the IRAK1 kinase domain, leading to irreversible inhibition.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| IRAK1 | 9 nM | [3] |
| IRAK4 | > 10,000 nM | [3] |
| YSK4 | 57 nM | [3] |
| MEK3 | Inhibition observed, IC₅₀ not determined | [3] |
Activity in MYD88-Mutant B-Cell Lymphomas
A significant number of B-cell lymphomas, including Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), harbor an activating mutation in the Myeloid Differentiation Primary Response 88 (MYD88) protein (L265P). This mutation leads to constitutive activation of the IRAK1 signaling pathway, promoting cell survival and proliferation through downstream activation of Nuclear Factor-kappa B (NF-κB). This compound has demonstrated cytotoxic activity in various MYD88-mutant lymphoma cell lines.
Table 3: Cytotoxic Activity of this compound in MYD88-Mutant Cell Lines
| Cell Line | Cancer Type | EC₅₀ (μM) | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 - 9.72 | [2] |
| TMD8 | ABC Diffuse Large B-Cell Lymphoma | 0.59 - 9.72 | [2] |
| Various WM, DLBCL, and lymphoma cell lines | B-Cell Lymphomas | 0.59 - 9.72 | [2] |
In Vivo Efficacy in a Sepsis Model
The anti-inflammatory properties of this compound have been evaluated in a murine model of lipopolysaccharide (LPS)-induced sepsis. The compound demonstrated a significant survival benefit in a dose-dependent manner, highlighting its potential for treating severe inflammatory conditions.[3]
Table 4: In Vivo Efficacy of this compound in LPS-Induced Sepsis Mouse Model
| Dosage | Survival Rate at Day 5 | Reference |
| Vehicle Control | 13.3% | [4] |
| 5 mg/kg | 37.5% | [4] |
| 10 mg/kg | 56.3% | [4] |
Synergistic Activity with Ibrutinib
This compound exhibits a synergistic cytotoxic effect when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in MYD88-mutant B-cell lymphoma cells.[1] This synergy arises from the dual blockade of parallel pro-survival signaling pathways downstream of the mutated MYD88 protein. While ibrutinib inhibits the BTK-dependent pathway, this compound blocks the IRAK1-dependent pathway, leading to a more profound suppression of NF-κB activation and subsequent tumor cell apoptosis.
Signaling Pathways and Experimental Workflows
IRAK1 Signaling Pathway in MYD88-Mutant B-Cell Lymphoma
References
Unraveling the Selectivity of JH-X-119-01: A Covalent IRAK1 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of JH-X-119-01, a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Developed for researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, establishing it as a critical tool for investigating IRAK1-mediated signaling in health and disease.
Core Efficacy and Selectivity Profile
This compound is a covalent inhibitor that demonstrates exceptional potency and selectivity for IRAK1. It forms an irreversible bond with a specific cysteine residue (C302) in the IRAK1 kinase domain, leading to its potent inhibitory activity.[1][2] The compound's selectivity is a key attribute, with minimal off-target effects, making it a precise molecular probe for studying IRAK1 function.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been rigorously characterized through biochemical assays. The following table summarizes the key quantitative data that defines its selectivity profile.
| Target | IC50 | Concentration for KINOMEScan | KINOMEScan Selectivity Score (S(10)) | Notes |
| IRAK1 | 9 nM[1][3][4][5] | 1 µM[1][3] | 0.01[1][3] | Primary target; potent inhibition. |
| IRAK4 | >10 µM[1][3][4][6][7] | 1 µM[1][3] | No inhibition observed.[1][3][4][6][7] | Demonstrates high selectivity over the closely related IRAK4. |
| YSK4 | 57 nM[1][3][4] | 1 µM[1][3] | Off-target inhibition observed.[1][3][4][6][7] | One of two identified off-target kinases. |
| MEK3 | Not Determined | 1 µM[1][3] | Off-target inhibition observed.[1][3][4][6][7] | Biochemical assays were not commercially available at the time of initial publication.[1][3] |
Cellular Activity and Therapeutic Potential
In cellular contexts, this compound has demonstrated cytotoxic effects in various B-cell lymphoma cell lines that harbor mutations in the MYD88 gene, with EC50 values ranging from 0.59 to 9.72 μM.[1][3][4] This anti-proliferative activity highlights its potential as a therapeutic agent in cancers driven by aberrant IRAK1 signaling. Furthermore, studies have shown a synergistic killing effect when this compound is co-administered with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in these cancer cell lines.[1][6]
Signaling Pathway Context
IRAK1 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][2] Upon ligand binding to these receptors, the adaptor protein MYD88 recruits IRAK family members, leading to the activation of downstream signaling cascades, most notably the NF-κB pathway, which plays a pivotal role in inflammation and cell survival.[1][2][6] The high selectivity of this compound for IRAK1 over IRAK4 allows for the precise dissection of IRAK1's specific roles in these pathways.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. iwmf.com [iwmf.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
The Selective IRAK1 Inhibitor JH-X-119-01: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective IRAK1 inhibitor, JH-X-119-01, and its role in modulating the innate immune response. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: this compound in Innate Immunity
This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the signaling cascade of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response.
The mechanism of action of this compound involves the irreversible labeling of a specific cysteine residue (C302) within the IRAK1 kinase domain. This covalent modification effectively blocks the kinase activity of IRAK1, thereby inhibiting the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| IRAK1 | Biochemical Kinase Assay | 9 nM | [1][2][3] |
| IRAK4 | Biochemical Kinase Assay | >10 µM | [1][2][3] |
| YSK4 | KinomeScan | 57 nM | [1] |
| MEK3 | KinomeScan | Off-target inhibition noted, IC50 not determined | [1] |
Table 2: Cellular Activity of this compound in MYD88-Mutated Lymphoma Cell Lines
| Cell Line | Cell Type | EC50 (µM) | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 - 9.72 | [2][3] |
| TMD8 | ABC Subtype Diffused Large B-cell Lymphoma | 0.59 - 9.72 | [2][3] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Sepsis
| Treatment Group | Dosage | Survival Rate (Day 5) | Reference |
| Vehicle Control | - | 13.3% | [3] |
| This compound | 5 mg/kg | 37.5% | [3] |
| This compound | 10 mg/kg | 56.3% | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the TLR4/IRAK1 signaling pathway and the point of intervention by this compound.
References
The Discovery and Development of JH-X-119-01: A Covalent IRAK1 Inhibitor for MYD88-Mutated B-Cell Lymphomas
A Technical Guide for Researchers and Drug Development Professionals
Introduction
JH-X-119-01 is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the MyD88 signaling pathway. Dysregulation of this pathway, particularly through activating mutations in MYD88, is a key driver in various B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase activity of IRAK1. In B-cell lymphomas with activating MYD88 mutations (such as the common L265P mutation), the mutated MYD88 protein spontaneously assembles a signaling complex that includes IRAK4 and IRAK1. This leads to the phosphorylation and activation of IRAK1, which in turn triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB.[1] NF-κB promotes cell survival and proliferation, contributing to the malignant phenotype.
This compound covalently binds to cysteine 302 (C302) within the ATP-binding pocket of IRAK1, thereby preventing its phosphorylation and subsequent activation.[1][2][3] This targeted inhibition of IRAK1 effectively blocks the pro-survival signaling mediated by the mutated MYD88, leading to antiproliferative effects and apoptosis in cancer cells.
IRAK1 Signaling Pathway in MYD88-Mutated Lymphoma
Caption: IRAK1 signaling cascade initiated by mutated MYD88.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| IRAK1 IC50 | 9.3 nM[1] | Half-maximal inhibitory concentration against IRAK1 kinase in a biochemical assay. |
| IRAK4 Inhibition | No inhibition up to 10 µM[1] | Demonstrates high selectivity for IRAK1 over IRAK4. |
| YSK4 IC50 | 57 nM[2] | Off-target kinase inhibition. |
| MEK3 Inhibition | Identified as an off-target[1] | IC50 not determined. |
| Kinome Selectivity Score (S(10) at 1 µM) | 0.01[2] | Indicates exceptional selectivity across a panel of 468 kinases. |
| Cellular EC50 (BCWM.1 - WM) | 0.59 µM[4] | Half-maximal effective concentration in a Waldenström's Macroglobulinemia cell line. |
| Cellular EC50 (TMD8 - ABC DLBCL) | 9.72 µM[4] | Half-maximal effective concentration in an Activated B-Cell like Diffuse Large B-Cell Lymphoma cell line. |
| Cellular EC50 (HBL-1 - ABC DLBCL) | 12.10 µM[3] | Half-maximal effective concentration in another ABC DLBCL cell line. |
Table 2: In Vivo Pharmacokinetics of this compound (Intravenous Administration)
| Parameter | Value | Unit |
| Half-life (t1/2) | 1.61[1] | hours |
| Maximum Concentration (Cmax) | 9.95[1] | µM |
| Clearance | 18.84[1] | mL/min/kg |
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.
Synthesis of this compound
A representative synthetic scheme for this compound is described in ACS Medicinal Chemistry Letters, 2020, 11, 2238-2243. The synthesis involves a multi-step process culminating in the coupling of N-(4-(3-aminobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide with acryloyl chloride. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are available in the supporting information of the aforementioned publication.
Biochemical Kinase Assay
The inhibitory activity of this compound against IRAK1 and other kinases was likely determined using a radiometric or luminescence-based kinase assay. A general protocol for an in vitro kinase assay is as follows:
-
Reagents and Materials: Recombinant human IRAK1 enzyme, kinase buffer, ATP (radiolabeled or non-radiolabeled depending on the assay format), substrate peptide (e.g., myelin basic protein), and test compound (this compound).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant IRAK1 enzyme is incubated with the test compound in the kinase buffer for a defined period. c. The kinase reaction is initiated by the addition of ATP and the substrate peptide. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of 32P or 33P. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (CellTiter-Glo®)
The antiproliferative effects of this compound on B-cell lymphoma cell lines were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
-
Cell Culture: MYD88-mutated lymphoma cell lines (e.g., BCWM.1, TMD8) are cultured in appropriate media and conditions.
-
Assay Procedure: a. Cells are seeded in opaque-walled 96-well plates and allowed to adhere or stabilize. b. The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours). c. The CellTiter-Glo® reagent is added to each well. d. The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal. e. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. f. The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mass Spectrometry for Covalent Target Engagement
Intact protein mass spectrometry was used to confirm the covalent binding of this compound to IRAK1.[2]
-
Sample Preparation: Recombinant IRAK1 protein is incubated with either DMSO (vehicle control) or this compound.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass of the intact protein is measured.
-
Data Analysis: A mass shift corresponding to the molecular weight of this compound in the drug-treated sample compared to the control indicates covalent binding.
-
Peptide Mapping: To identify the specific binding site, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The modified peptide containing the covalently bound inhibitor can then be identified.
In Vivo Xenograft Model
While specific details for this compound in a lymphoma xenograft model are not extensively published, a general protocol for such a study would be as follows:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Tumor Implantation: MYD88-mutated lymphoma cells (e.g., TMD8) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of IRAK1 downstream targets) can also be assessed in tumor tissue.
Mandatory Visualizations
References
Unveiling the Molecular Embrace: A Technical Guide to the JH-X-119-01 Binding Site on IRAK1
For Immediate Release
This technical guide provides a comprehensive overview of the binding interaction between the selective inhibitor JH-X-119-01 and its target, Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Designed for researchers, scientists, and drug development professionals, this document delves into the specific binding site, the quantitative metrics of the interaction, and the experimental methodologies used to elucidate these details.
Core Interaction: Covalent Modification of Cysteine 302
This compound is a potent and highly selective covalent inhibitor of IRAK1.[1][2][3][4] The primary mechanism of action involves the formation of an irreversible covalent bond with a specific amino acid residue within the kinase domain of IRAK1. Extensive research has identified cysteine 302 (C302) as the principal binding site.[1][2][5] The acrylamide "warhead" of this compound engages in a Michael addition reaction with the thiol group of C302, leading to the permanent inactivation of the enzyme.[6]
Mass spectrometry analysis has demonstrated that this interaction is highly specific, with approximately 95% of the labeling occurring at C302.[2][6] A minor labeling of 5% has been observed at cysteine 307 (C307), indicating a strong preference for the C302 residue.[2][6] This covalent and selective binding underpins the high potency and specificity of this compound for IRAK1 over other kinases, including the closely related IRAK4.[2][6] The selectivity for IRAK1 over IRAK4 is attributed to differences in the ATP-binding pocket, where IRAK4 possesses a smaller front pocket that creates a steric clash with this compound.[2]
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (IRAK1) | 9 nM | Biochemical Assay | [3][4][7] |
| IC50 (IRAK1) | 9.3 nM | Biochemical Assay | [8][9] |
| IC50 (IRAK4) | >10 µM | Biochemical Assay | [7][8][9] |
| EC50 (WM, DLBCL, and lymphoma cell lines) | 0.59 to 9.72 µM | Cell-based Assay | [7] |
Table 1: Inhibitory Potency of this compound
| Kinase | Selectivity | Method | Reference |
| IRAK1 | Primary Target | KinomeScan | [1] |
| YSK4 | Off-target | KinomeScan | [7] |
| MEK3 | Off-target | KinomeScan | [7] |
Table 2: Kinase Selectivity Profile of this compound
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity relies on several key experimental techniques. Detailed methodologies are provided below.
Mass Spectrometry for Covalent Binding Site Identification
Objective: To identify the specific amino acid residue(s) on IRAK1 that form a covalent bond with this compound.
Methodology:
-
Incubation: Recombinant human IRAK1 protein is incubated with this compound to allow for covalent bond formation. A control sample with IRAK1 and a vehicle (e.g., DMSO) is prepared in parallel.
-
Denaturation, Reduction, and Alkylation: The protein samples are denatured to unfold the protein, followed by reduction of disulfide bonds and alkylation of free cysteine residues to prevent their re-oxidation.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a sequence-specific protease, typically trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[2][6]
-
MS1 Scan: The mass spectrometer scans for all peptide masses. Peptides covalently modified with this compound will exhibit a specific mass shift corresponding to the molecular weight of the inhibitor.
-
MS2 Scan (Fragmentation): The mass spectrometer isolates and fragments the modified peptides. The fragmentation pattern provides the amino acid sequence of the peptide, allowing for the precise identification of the modified residue (C302).[2]
-
-
Data Analysis: The MS/MS spectra are analyzed using specialized software to identify the peptide sequences and pinpoint the site of covalent modification.
LanthaScreen™ Kinase Binding Assay
Objective: To determine the IC50 value of this compound for IRAK1.
Methodology:
-
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. When both are bound, FRET occurs. An inhibitor competing for the ATP binding site will displace the tracer, leading to a decrease in the FRET signal.[10][11]
-
Reagents:
-
GST-tagged IRAK1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound (serially diluted)
-
-
Procedure:
-
A mixture of IRAK1 and the Eu-anti-GST antibody is prepared.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells.
-
The tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
-
Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) is calculated.
-
Data Analysis: The emission ratios are plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
KinomeScan™ Selectivity Profiling
Objective: To assess the selectivity of this compound against a large panel of human kinases.
Methodology:
-
Principle: This is a competition binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[12][13]
-
Procedure:
-
A large panel of DNA-tagged human kinases is used.
-
Each kinase is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).
-
After reaching equilibrium, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase. This allows for a broad assessment of the inhibitor's selectivity across the human kinome.
Visualizations
IRAK1 Signaling Pathway and this compound Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | IRAK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. chayon.co.kr [chayon.co.kr]
Unraveling the Biological Function of IRAK1 Inhibition by JH-X-119-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key signaling node in innate immunity and inflammatory pathways. Its dysregulation has been implicated in a variety of pathological conditions, including cancer and inflammatory diseases. JH-X-119-01 has emerged as a potent and highly selective covalent inhibitor of IRAK1, offering a valuable tool for dissecting the biological roles of IRAK1 and presenting a promising therapeutic strategy. This technical guide provides an in-depth overview of the biological function of IRAK1 inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Introduction to IRAK1 and the Rationale for its Inhibition
IRAK1 is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1.[4] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[1][3] These pathways orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that are vital for host defense but can also contribute to the pathogenesis of various diseases when dysregulated.[2][5]
The aberrant activation of IRAK1 has been linked to the progression and therapeutic resistance of several cancers, including B-cell lymphomas.[1][6] Furthermore, IRAK1 signaling plays a significant role in inflammatory conditions such as sepsis.[7][8] Consequently, the development of selective IRAK1 inhibitors like this compound provides a targeted approach to modulate these pathological processes.
This compound: A Potent and Selective IRAK1 Inhibitor
This compound is a novel, highly selective, and covalent inhibitor of IRAK1.[6][9][10] Its mechanism of action involves the irreversible labeling of cysteine 302 (C302) within the IRAK1 kinase domain.[6][10][11] This covalent modification effectively blocks the kinase activity of IRAK1, thereby preventing the downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| IRAK1 | 9[9][10][12][13] | Apparent IC50 in biochemical assays. |
| IRAK4 | >10,000[6][9][10][13] | Demonstrates high selectivity over IRAK4. |
| YSK4 | 57[9][10][13] | Identified as a potential off-target kinase. |
| MEK3 | Inhibition observed[9][10] | Another potential off-target kinase. |
Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines
| Cell Line | Cell Type | EC50 (µM) |
| BCWM.1 | Waldenström's Macroglobulinemia (WM) | 0.59 - 9.72[9][10] |
| TMD8 | Diffused Large B-cell Lymphoma (DLBCL) | 0.59 - 9.72[9][10] |
| HBL-1 | ABC-DLBCL | 12.10[8] |
Table 3: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 5) |
| Vehicle Control | - | 13.3%[7] |
| This compound | 5 | 37.5%[7] |
| This compound | 10 | 56.3%[7] |
Table 4: Pharmacokinetic Properties of this compound (Intravenous Dosing)
| Parameter | Value |
| Half-life (t1/2) | 1.61 hours[6][11] |
| Maximum Concentration (Cmax) | 9.95 µM[6][11] |
| Clearance | 18.84 mL/min/kg[6][11] |
Biological Functions of IRAK1 Inhibition by this compound
The inhibition of IRAK1 by this compound leads to several key biological consequences, primarily centered around the attenuation of inflammatory signaling and the induction of apoptosis in specific cancer cells.
Downregulation of NF-κB Signaling
A primary outcome of IRAK1 inhibition is the suppression of the NF-κB signaling pathway. By preventing the activation of downstream kinases, this compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This leads to a reduction in the nuclear translocation of the NF-κB p65 subunit, thereby decreasing the transcription of NF-κB target genes, which include pro-inflammatory cytokines like IL-6 and TNF-α.[7][11]
Reduction of Pro-inflammatory Cytokine Production
Consistent with its impact on NF-κB signaling, this compound has been shown to decrease the production and mRNA levels of key pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with LPS.[7][11] In a murine model of acute graft-versus-host disease (aGVHD), this compound reduced the production of TNF-α and IFN-γ in macrophages.[14]
Anti-proliferative and Pro-apoptotic Effects in Cancer Cells
In B-cell lymphoma cell lines harboring activating mutations in the MyD88 gene, IRAK1 signaling is crucial for cell survival and proliferation.[6][10] this compound exhibits cytotoxic effects in these cells, inducing apoptosis.[9][10] Furthermore, the combination of this compound with the BTK inhibitor ibrutinib results in synergistic tumor cell killing in MYD88-mutated Waldenström's macroglobulinemia and ABC-DLBCL cells.[6][10][11]
Amelioration of Sepsis in a Preclinical Model
In a mouse model of LPS-induced sepsis, treatment with this compound significantly improved survival rates.[7][8] This protective effect is attributed to the compound's ability to mitigate the systemic inflammatory response, as evidenced by reduced lung injury and decreased production of inflammatory cytokines.[8]
Visualizing the Molecular Mechanisms and Experimental Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the IRAK1 signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for assessing the compound's effects.
Caption: IRAK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the characterization of this compound.
IRAK1 Kinase Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of IRAK1.
-
Reagents and Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the IRAK1 enzyme and substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., BCWM.1, TMD8)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the EC50 value.
-
Western Blot Analysis for NF-κB Signaling
This technique is used to detect changes in the phosphorylation status and protein levels of key components of the NF-κB pathway.
-
Reagents and Materials:
-
Cells treated with this compound and/or a stimulant (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mass Spectrometry for Covalent Target Engagement
This method confirms the covalent binding of this compound to IRAK1 and identifies the specific amino acid residue involved.
-
Reagents and Materials:
-
Recombinant IRAK1 protein
-
This compound
-
Incubation buffer
-
Trypsin
-
LC-MS/MS system
-
-
Procedure:
-
Incubate recombinant IRAK1 with an excess of this compound.
-
Remove the unbound inhibitor.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the IRAK1 protein sequence to identify peptides that have been modified by the addition of this compound.
-
The mass shift on a specific peptide containing Cysteine 302 confirms the covalent modification at this site.[10]
-
Conclusion
This compound is a powerful and selective chemical probe for studying the biological functions of IRAK1. Its ability to covalently inhibit IRAK1 has provided significant insights into the role of this kinase in inflammatory responses and cancer cell survival. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target IRAK1-mediated pathologies. The synergistic effects observed with other targeted therapies, such as BTK inhibitors, highlight the potential of this compound as a component of combination therapies in the future.
References
- 1. iwmf.com [iwmf.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IRAK | TargetMol [targetmol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: JH-X-119-01 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JH-X-119-01, a selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitor, in an in vivo mouse model of lipopolysaccharide (LPS)-induced sepsis. The provided protocols are based on published research and are intended to guide the design and execution of similar studies.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is often initiated by pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, which binds to Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade involving IRAK1, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. Selective inhibition of IRAK1 presents a promising therapeutic strategy to mitigate the excessive inflammation characteristic of sepsis. This compound is a potent and selective IRAK1 inhibitor that has been shown to ameliorate LPS-induced sepsis in mice.[1][2]
Mechanism of Action: this compound in Sepsis
This compound selectively inhibits the phosphorylation of IRAK1, a critical step in the TLR4 signaling pathway.[1] By blocking IRAK1 activation, this compound prevents the downstream phosphorylation of NF-κB, a key transcription factor for pro-inflammatory genes.[1] This leads to a reduction in the production and release of inflammatory cytokines, thereby alleviating the systemic inflammation and organ damage associated with sepsis.
Caption: Signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound in the context of sepsis.
Table 1: In Vivo Efficacy of this compound in LPS-Induced Sepsis in Mice
| Treatment Group | Dosage (mg/kg) | Survival Rate (Day 5) | p-value (vs. Vehicle) |
| Vehicle Control | - | 13.3% | - |
| This compound | 5 | 37.5% | 0.046 |
| This compound | 10 | 56.3% | 0.003 |
Data sourced from a study using a C57BL/6 mouse model with LPS (20 mg/kg) challenge.[1][2]
Table 2: Effect of this compound on Blood CD11b+ Cell Counts in Septic Mice
| Treatment Group | Time Post-LPS | Blood CD11b+ Cell Count (x 10⁶/ml) | p-value (vs. IRAK1/4 Inhibitor) |
| This compound | 24 h | 1.18 ± 0.26 | 0.001 |
| IRAK1/4 Inhibitor | 24 h | 0.79 ± 0.20 | - |
| This compound | 48 h | 1.00 ± 0.30 | 0.042 |
| IRAK1/4 Inhibitor | 48 h | 0.67 ± 0.23 | - |
This study highlights that while both selective and non-selective IRAK inhibitors improved survival, this compound resulted in higher counts of CD11b+ cells, suggesting a potentially different immunological profile.[1]
Table 3: In Vitro Effects of this compound on Macrophages
| Cell Line | Treatment | Endpoint Measured | Result |
| RAW 264.7 / THP-1 | LPS + this compound (10 µM) | Phosphorylation of NF-κB | Decreased |
| Macrophages | LPS + this compound | mRNA levels of IL-6 and TNF-α | Decreased |
| Peritoneal Macrophages | LPS + this compound | Production of TNF-α and IFN-γ | Reduced |
These in vitro results corroborate the in vivo findings, demonstrating the direct inhibitory effect of this compound on inflammatory signaling in macrophages.[1]
Experimental Protocols
The following are detailed protocols for replicating the in vivo mouse model of sepsis and subsequent analyses.
Protocol 1: LPS-Induced Sepsis Mouse Model and this compound Treatment
This protocol describes the induction of sepsis in mice using LPS and the administration of this compound.
References
Application Notes and Protocols for JH-X-119-01 in B-cell Lymphoma Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JH-X-119-01 is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical downstream kinase in the MyD88 signaling pathway.[1][2][3] Activating mutations in the MYD88 gene are highly prevalent in several B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3] The MYD88 L265P mutation leads to constitutive activation of the IRAK1-mediated NF-κB signaling pathway, promoting tumor cell survival and proliferation.[1][3] this compound irreversibly binds to cysteine 302 of IRAK1, effectively blocking its kinase activity and subsequent downstream signaling.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on B-cell lymphoma cell lines, including assessing cell viability, apoptosis, and its synergistic potential with other targeted therapies like the BTK inhibitor ibrutinib.[2][4]
Mechanism of Action
This compound is a covalent inhibitor that selectively targets IRAK1. In MYD88-mutated B-cell lymphomas, the mutated MYD88 protein spontaneously forms a complex with IRAK4 and IRAK1, leading to the phosphorylation and activation of IRAK1. Activated IRAK1 then signals through TRAF6, ultimately leading to the activation of the NF-κB pathway, which controls the transcription of pro-survival genes. By covalently binding to IRAK1, this compound prevents its activation and disrupts this oncogenic signaling cascade, leading to decreased cell viability and induction of apoptosis in malignant B-cells.[1][3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various B-cell lymphoma cell lines.
| Cell Line | B-cell Lymphoma Subtype | MYD88 Mutation Status | Assay | Endpoint | Value (μM) | Reference |
| HBL-1 | ABC-DLBCL | L265P | Cell Viability | EC50 | 12.10 | [1] |
| OCI-LY19 | DLBCL | Mutant | Cell Viability | EC50 | 0.59 | [5] |
| BCWM.1 | Waldenström's Macroglobulinemia | L265P | Cell Viability | EC50 | 9.72 | [5] |
| TMD8 | ABC-DLBCL | L265P | Cell Viability | EC50 | N/A (>1000) | [5] |
Note: EC50 values can vary depending on the specific assay conditions and duration of treatment. N/A indicates that an EC50 value could not be determined within the tested concentration range.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MYD88-mutated B-cell lymphoma cell lines (e.g., HBL-1, OCI-LY19, BCWM.1) and MYD88 wild-type cell lines (as controls) can be obtained from commercial cell banks.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells according to the recommendations of the cell bank to maintain logarithmic growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (e.g., Using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence after the treatment period. Treat the cells with this compound at concentrations around the EC50 value for 24 to 48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat B-cell lymphoma cells with this compound for the desired time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Synergy Analysis with Ibrutinib
-
Experimental Design: Prepare a matrix of concentrations for this compound and ibrutinib. A constant ratio of the two drugs can also be used.
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 3, treating cells with each drug alone and in combination at various concentrations.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Troubleshooting
-
Low potency of this compound:
-
Ensure the compound is fully dissolved in DMSO and freshly diluted for each experiment.
-
Verify the MYD88 mutation status of the cell line, as the compound is most effective in MYD88-mutated cells.
-
-
High background in Western blotting:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Titrate primary and secondary antibody concentrations.
-
-
Inconsistent results in viability assays:
-
Ensure accurate and consistent cell seeding density.
-
Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted delivery of doxorubicin to B-cell lymphoma using monoclonal antibody-functionalized Chaetoceros biosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 1 receptor-associated kinase 1 (IRAK1) mutation is a common, essential driver for Kaposi sarcoma herpesvirus lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
JH-X-119-01 experimental protocol for cell culture
Application Notes for JH-X-119-01 in Cell Culture
Introduction
This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity and inflammatory signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 signaling has been implicated in various diseases, including B-cell lymphomas and sepsis.[6][7] this compound exerts its inhibitory effect by irreversibly binding to cysteine 302 of the IRAK1 protein.[6][7][8] These application notes provide an overview of the use of this compound in cell culture experiments, including recommended protocols and expected outcomes.
Mechanism of Action
IRAK1 is a key component of the Myddosome complex, which is formed upon the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Upon activation, IRAK4 phosphorylates and activates IRAK1, leading to downstream signaling cascades that result in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNFα.[3][6] this compound selectively inhibits IRAK1 with a biochemical IC50 of approximately 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 μM.[2][6][7][8] This selective inhibition of IRAK1 makes this compound a valuable tool for studying IRAK1-mediated signaling and for potential therapeutic development.
Applications in Cell Culture
-
Inhibition of Inflammatory Responses: this compound can be used to ameliorate lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines such as RAW 264.7 and THP-1.[1][6] Treatment with this compound has been shown to decrease the phosphorylation of NF-κB and reduce the mRNA levels of IL-6 and TNFα in LPS-stimulated macrophages.[1][2][6]
-
Antiproliferative and Cytotoxic Effects: this compound has demonstrated moderate cell-killing effects in various cancer cell lines, particularly those with mutations in the MYD88 gene, which is upstream of IRAK1.[2][7][9][10] This includes Waldenström's macroglobulinemia (WM) cells, and Diffused Large B-cell Lymphoma (DLBCL) cells.[2][7][10]
-
Synergistic Studies: The antiproliferative effects of this compound can be enhanced when used in combination with other inhibitors. For instance, co-treatment with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib has been shown to have synergistic tumor cell-killing effects in MYD88-mutated B-cell lymphoma cells.[6][7][8][9]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference(s) |
| Biochemical IC50 (IRAK1) | Cell-free assay | 9 nM | [2][5] |
| Biochemical IC50 (IRAK4) | Cell-free assay | >10 µM | [2][7][8] |
| EC50 (Cell Viability) | Waldenström's macroglobulinemia (WM) cells, Diffused Large B-cell Lymphoma (DLBCL) cells, and other lymphoma cells with mutant MYD88 | 0.59 - 9.72 µM | [2][5][7][10] |
| EC50 (Cell Viability) | HBL-1 (ABC-DLBCL cell line) | 12.10 µM | [6][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Suspension Cancer Cell Lines
This protocol describes a method to determine the cytotoxic effects of this compound on suspension cancer cell lines, such as WM and DLBCL cells, using a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Suspension cancer cell lines (e.g., BCWM.1, HBL-1)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells at a density of 2 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. It is recommended to perform a dose-response study with concentrations ranging from 0.1 µM to 20 µM.
-
Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the EC50 value.
-
Protocol 2: Inhibition of LPS-Induced NF-κB Phosphorylation in Macrophages
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of NF-κB in RAW 264.7 or THP-1 macrophage cell lines upon LPS stimulation.
Materials:
-
This compound (stock solution prepared in DMSO)
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against phospho-NF-κB p65 and total NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 or THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 15 minutes.[1]
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes. Include a non-stimulated control group.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-NF-κB signal to the total NF-κB signal to determine the relative phosphorylation level.
-
Visualizations
Signaling Pathway of IRAK1 Inhibition by this compound
Caption: IRAK1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Testing this compound
Caption: A general experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | IRAK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iwmf.com [iwmf.com]
Application Notes and Protocols for JH-X-119-01 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity pathways.[1][2][3][4] It demonstrates significant therapeutic potential in preclinical models of inflammatory diseases and certain cancers by irreversibly binding to Cysteine 302 on IRAK1, thereby blocking downstream inflammatory signaling.[3][4] These application notes provide a comprehensive overview of the dosage and administration of this compound in mice, with a focus on its application in a lipopolysaccharide (LPS)-induced sepsis model.
Mechanism of Action
This compound selectively inhibits IRAK1 with a reported IC50 of approximately 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 μM.[1][2][4] IRAK1 is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor. Upon activation, IRAK1 is phosphorylated and subsequently activates TRAF6, leading to the activation of the NF-κB and MAPK signaling pathways. These pathways are responsible for the production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting IRAK1, this compound effectively downregulates these inflammatory responses.[2][3]
Data Presentation
In Vivo Dosage and Administration Summary
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice (male, 20-22g) | [2] |
| Administration Route | Intraperitoneal (IP) Injection | [2][5] |
| Dosage | 5 mg/kg and 10 mg/kg body weight | [2][5] |
| Vehicle (Oral) | Carboxymethylcellulose sodium (CMC-Na) | |
| Vehicle (Injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | |
| Frequency | Daily for 5 days | [2][5] |
Pharmacokinetic Profile (Intravenous Administration)
| Parameter | Value | Reference |
| Administration Route | Intravenous (IV) | [3][6] |
| Half-life (t1/2) | 1.61 hours | [3][6] |
| Maximum Concentration (Cmax) | 9.95 µM | [3][6] |
| Clearance | 18.84 mL/min/kg | [3][6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Intraperitoneal Injection Formulation:
-
To prepare a stock solution, dissolve this compound in DMSO to a concentration of 90 mg/mL.
-
For a working solution of 4.5 mg/mL, add 50 µL of the 90 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH2O) to reach a final volume of 1 mL.
-
The final concentrations of the vehicle components are approximately 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. The solution should be used immediately.
2. Oral Administration Formulation:
-
For oral gavage, a suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na).
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of sterile CMC-Na solution.
-
Ensure the mixture is homogenous before administration.
LPS-Induced Sepsis Model in Mice
This protocol describes the use of this compound in a murine model of endotoxemia induced by lipopolysaccharide (LPS).
Materials:
-
This compound
-
LPS from E. coli
-
Sterile, pyrogen-free saline
-
Vehicle solution (as described above)
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (5 mg/kg) + LPS, this compound (10 mg/kg) + LPS).
-
This compound Administration: Administer the prepared this compound solution or vehicle via intraperitoneal injection at the desired dosage (5 or 10 mg/kg). The volume of injection should be adjusted based on the individual mouse's body weight. This is typically done daily for a specified number of days (e.g., 5 days). The timing of the administration relative to the LPS challenge is a critical parameter and should be optimized for the specific study design (e.g., pre-treatment, co-treatment, or post-treatment).
-
LPS Challenge: To induce sepsis, administer a single intraperitoneal injection of LPS (e.g., 20 mg/kg) dissolved in sterile saline.[2] The control group receives an equivalent volume of sterile saline.
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for a predetermined period (e.g., 5 days).[2][5]
Conclusion
This compound is a valuable research tool for investigating the role of IRAK1 in various pathological conditions. The provided dosage and administration guidelines, based on existing preclinical studies, offer a solid foundation for designing in vivo experiments in mice. Researchers should, however, perform dose-response studies and optimize administration protocols for their specific models and research questions.
References
- 1. iwmf.com [iwmf.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for JH-X-119-01 in MYD88-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid differentiation primary response 88 (MYD88) is a critical adaptor protein involved in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[1] Activating mutations in MYD88 are frequently observed in various B-cell malignancies, including Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[2] These mutations lead to constitutive activation of downstream signaling pathways, notably the NF-κB pathway, which promotes tumor cell proliferation and survival.[3]
JH-X-119-01 is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key downstream kinase in the MYD88 signaling cascade.[2][4] By irreversibly binding to cysteine 302 of IRAK1, this compound effectively blocks its kinase activity, offering a targeted therapeutic strategy for cancers harboring MYD88 mutations.[2][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound is a covalent inhibitor that selectively targets IRAK1.[4] In MYD88-mutated cancers, the aberrant signaling complex leads to the hyperactivation of IRAK1.[2] this compound specifically and irreversibly binds to IRAK1, preventing its phosphorylation and subsequent activation of downstream effectors, ultimately leading to the suppression of the pro-survival NF-κB signaling pathway.[2] This targeted inhibition has been shown to induce apoptosis in cancer cells and demonstrates synergistic effects when combined with other targeted agents like the BTK inhibitor ibrutinib.[2][5]
Signaling Pathway
The following diagram illustrates the MYD88 signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IRAK1 IC50 | 9.3 nM | [2] |
| IRAK4 Inhibition | No inhibition up to 10 µM | [2][6] |
| Off-target Kinases | YSK4 (IC50 = 57 nM), MEK3 | [2][7] |
| Cell Line EC50 (MYD88-mutated) | ||
| HBL-1 (ABC-DLBCL) | 12.10 µM | [2][8] |
| Other WM, DLBCL, Lymphoma cells | 0.59 - 9.72 µM | [6][9] |
Table 2: In Vivo Pharmacokinetics of this compound (IV Dosing)
| Parameter | Value | Reference |
| Half-life (t1/2) | 1.61 hours | [2] |
| Cmax | 9.95 µM | [2] |
| Clearance | 18.84 mL/min/kg | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on MYD88-mutated cancer cell lines.
Materials:
-
MYD88-mutated cell lines (e.g., HBL-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow Diagram:
Protocol:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-IRAK1 and NF-κB Pathway Proteins
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of IRAK1 and downstream NF-κB signaling proteins.
Materials:
-
MYD88-mutated cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Efficacy Studies in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of MYD88-mutated lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MYD88-mutated cancer cells (e.g., HBL-1)
-
Matrigel (optional)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Workflow Diagram:
References
- 1. MyD88 and Cancer [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iwmf.com [iwmf.com]
- 8. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays with JH-X-119-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity pathways.[1][2][3][4][5] Dysregulation of IRAK1 signaling is implicated in various neoplastic disorders, including B-cell lymphomas such as Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with activating mutations in the MYD88 gene.[2][3][4][5][6] this compound has demonstrated cytotoxic activity in these cancer cell lines, making it a valuable compound for research and potential therapeutic development.[2][3][4][5][7] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively and irreversibly binds to a cysteine residue (C302) in the kinase domain of IRAK1, inhibiting its activity with high potency (IC50 of approximately 9 nM).[1][2][5][6] IRAK1 is a serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon receptor activation, the adaptor protein MYD88 recruits IRAK family kinases, leading to the phosphorylation and activation of IRAK1.[8][9][10][11][12] Activated IRAK1 then interacts with TRAF6, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB, which promotes cell survival and proliferation.[10][13][14] By inhibiting IRAK1, this compound blocks this pro-survival signaling, leading to cytotoxic effects in cancer cells dependent on this pathway.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in various B-cell lymphoma cell lines expressing mutant MYD88. The half-maximal effective concentration (EC50) values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay after a 72-hour incubation period.
| Cell Line | Cancer Type | MYD88 Mutation | This compound EC50 (µM) | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia (WM) | L265P | 0.59 | [2][5] |
| MWCL-1 | Waldenström's Macroglobulinemia (WM) | L265P | 2.68 | [2][5] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | L265P | 9.72 | [2][5] |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | L265P | 12.10 | [1][6] |
Experimental Protocols
The recommended method for determining the cytotoxicity of this compound is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.[15][16]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format and is based on the manufacturer's instructions and methodologies used in the characterization of this compound.
Materials:
-
This compound compound
-
Appropriate B-cell lymphoma cell lines (e.g., BCWM.1, MWCL-1, OCI-Ly3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Multichannel pipette
-
Plate shaker (orbital)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired density.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Include control wells containing medium only for background luminescence measurement.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 50 µM) to generate a complete dose-response curve.
-
Add the diluted compound to the appropriate wells. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Measurement:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[17] Mix gently until the substrate is fully dissolved.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17][18] This helps to ensure a stable luminescent signal.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[17][18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17][18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
-
Disclaimer: This document is intended for research use only. All experiments should be conducted in a suitable laboratory environment by trained personnel, following all relevant safety guidelines. Protocols may need to be optimized for specific cell lines and experimental conditions.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. MyD88: an adapter that recruits IRAK to the IL-1 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. TRAF6 distinctively mediates MyD88- and IRAK-1-induced activation of NF-kappaB. | Sigma-Aldrich [merckmillipore.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 17. promega.com [promega.com]
- 18. ch.promega.com [ch.promega.com]
Application Notes and Protocols: JH-X-119-01 in Combination with Ibrutinib for MYD88-Mutated B-Cell Lymphomas
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are prevalent in several B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2] These mutations trigger pro-survival signaling pathways, prominently through Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] Ibrutinib, a potent and irreversible BTK inhibitor, has demonstrated significant clinical activity in these cancers.[3][4][5] However, responses are often partial, suggesting the existence of resistance mechanisms.[1][2] Persistent activation of the IRAK1 signaling pathway has been identified as a key mechanism of tumor cell survival in patients treated with ibrutinib.[1][2]
This document provides detailed information and protocols for the combined use of JH-X-119-01, a novel, highly selective, and covalent IRAK1 inhibitor, with ibrutinib. The combination of these two agents has been shown to induce synergistic tumor cell killing in MYD88-mutated B-cell lymphoma cells by targeting two divergent and critical pro-survival pathways.[1][2]
Mechanism of Action
Ibrutinib: Ibrutinib is a small molecule inhibitor that irreversibly binds to a cysteine residue (Cys481) in the active site of BTK.[3][4] This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[4][6][7]
This compound: this compound is a potent and selective covalent inhibitor of IRAK1.[8][9][10] It irreversibly binds to cysteine 302 in the IRAK1 protein.[1][2][10] IRAK1 is a serine/threonine kinase that plays a critical role in the MYD88 signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor. In MYD88-mutated lymphomas, IRAK1 activation contributes to the activation of the transcription factor NF-κB, which promotes cell survival and proliferation.[1][2]
Combined Effect: In MYD88-mutated B-cell lymphomas, signaling diverges from the mutated MYD88 protein to activate both the BTK and IRAK1/IRAK4 pathways, both of which converge on NF-κB activation.[1][2] While ibrutinib effectively inhibits the BTK-mediated signaling, the IRAK1 pathway can remain active, allowing for continued pro-survival signals. By simultaneously inhibiting both BTK with ibrutinib and IRAK1 with this compound, a more complete shutdown of NF-κB signaling is achieved, leading to synergistic apoptosis in cancer cells.[1][2]
Signaling Pathway
Caption: MYD88 signaling pathways and points of inhibition by ibrutinib and this compound.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| IRAK1 | Biochemical IC50 | 9.3 nM | [1] |
| IRAK4 | Biochemical IC50 | > 10 µM | [1] |
| YSK4 | Biochemical IC50 | 57 nM | [10] |
| MEK3 | Biochemical IC50 | Not Determined | [10] |
| HBL-1 (ABC-DLBCL) | Cell Viability EC50 | 12.10 µM | [2] |
| BCWM.1 (WM) | Cell Viability EC50 | 0.59 µM | [10][11] |
| TMD8 (ABC-DLBCL) | Cell Viability EC50 | 9.72 µM | [10][11] |
Table 2: Pharmacokinetic Profile of this compound (Intravenous Dosing)
| Parameter | Value | Unit | Reference |
| Half-life (t½) | 1.61 | hours | [1] |
| Cmax | 9.95 | µM | [1] |
| Clearance | 18.84 | mL/min/kg | [1] |
Table 3: Synergistic Effects of this compound and Ibrutinib Combination
| Cell Line | Assay | Result | Reference |
| MYD88-mutated WM cells | Tumor cell killing | Synergistic | [1][2] |
| MYD88-mutated ABC-DLBCL cells | Tumor cell killing | Synergistic | [1][2] |
| MYD88-mutated WM and ABC-DLBCL cells | NF-κB activation | Suppression | [1][2] |
Experimental Protocols
The following are generalized protocols based on the methodologies implied in the cited literature. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol describes a method to assess the synergistic cytotoxic effect of this compound and ibrutinib on B-cell lymphoma cell lines.
Materials:
-
MYD88-mutated B-cell lymphoma cell lines (e.g., BCWM.1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ibrutinib (stock solution in DMSO)
-
96-well clear bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix of this compound and ibrutinib. Serially dilute each compound in culture medium to achieve final concentrations ranging from sub-EC50 to supra-EC50 values. Include vehicle control (DMSO) wells.
-
Drug Treatment: Add 100 µL of the drug dilutions to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for determining the synergistic effects of this compound and ibrutinib.
Protocol 2: Western Blot Analysis of NF-κB Pathway Suppression
This protocol outlines a method to assess the inhibition of NF-κB signaling by observing the phosphorylation of key downstream proteins.
Materials:
-
MYD88-mutated B-cell lymphoma cells
-
This compound and Ibrutinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound, ibrutinib, the combination, or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the levels across different treatment groups.
Conclusion
The combination of this compound and ibrutinib represents a promising therapeutic strategy for MYD88-mutated B-cell lymphomas. By targeting both the IRAK1 and BTK signaling pathways, this combination therapy has the potential to overcome the limitations of single-agent ibrutinib and lead to more profound and durable clinical responses. The protocols and data presented here provide a framework for further preclinical and clinical investigation of this synergistic combination.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 7. google.com [google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwmf.com [iwmf.com]
Application Notes and Protocols: Preparation of JH-X-119-01 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4][5] These guidelines are intended to ensure the accurate and reproducible use of this compound in pre-clinical research and drug development settings.
Chemical and Physical Properties
This compound is a key tool for studying IRAK1-mediated signaling pathways.[6] A summary of its relevant chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2227368-54-7 | [1][3][7] |
| Molecular Formula | C₂₅H₂₀N₆O₃ | [1][3][8] |
| Molecular Weight | 452.46 g/mol | [1][3] |
| Appearance | Solid, Yellow Powder | [1][2] |
| Purity | >98% (HPLC) | [2] |
Solubility Data
The solubility of this compound is critical for the preparation of homogenous stock solutions. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble or insoluble in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO | 12 mg/mL (26.52 mM)[1], 90 mg/mL (198.91 mM)[3] | Sonication or gentle heating (up to 45°C) can aid dissolution.[1] Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | [8] |
Experimental Protocols: Stock Solution Preparation
High-Concentration DMSO Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for initial solubilization.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for short intervals to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[1][2][3]
Stock Solution Preparation Table (for DMSO)
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.21 mL | 11.05 mL | 22.10 mL |
| 5 mM | 0.44 mL | 2.21 mL | 4.42 mL |
| 10 mM | 0.22 mL | 1.11 mL | 2.21 mL |
Note: Calculations are based on a molecular weight of 452.46 g/mol .
Preparation of Aqueous Working Solutions
For cell-based assays, it is necessary to dilute the high-concentration DMSO stock into an aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a single-use aliquot of the high-concentration DMSO stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately.
In Vivo Formulation Protocol
For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity. The following is a common protocol for preparing this compound for in vivo administration.
Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a clear stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock, mixing thoroughly after each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to assist dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.[9]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 6 Months[2] | |
| In Solvent (DMSO) | -80°C | 1 year[1] |
| -20°C | 1 month[3][4][10] |
Key Recommendations:
-
Store solid powder and stock solutions protected from light.
-
Aliquot stock solutions to minimize freeze-thaw cycles.[3][4][10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
It is recommended to handle the compound in a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Signaling Pathway and Experimental Workflow
This compound is a covalent inhibitor of IRAK1, a key kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are often activated by the MYD88 adapter protein.
Caption: IRAK1 Signaling Pathway Inhibition by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. This compound | IRAK | TargetMol [targetmol.com]
- 2. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. iwmf.com [iwmf.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | IRAK1 Inhibitor | AmBeed.com [ambeed.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: JH-X-119-01 for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity and inflammatory signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 activity has been implicated in a variety of diseases, including autoimmune disorders, chronic inflammation, and certain cancers. This compound acts as an irreversible inhibitor by covalently binding to cysteine 302 (C302) within the IRAK1 kinase domain.[2][6] This targeted inhibition makes this compound a valuable tool for studying IRAK1-mediated signaling and a potential therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and characterize its effects on downstream signaling pathways.
Biochemical Profile of this compound
This compound demonstrates high potency for IRAK1 with an IC50 value of 9 nM.[2][5] It exhibits exceptional selectivity over the closely related kinase IRAK4, showing no inhibition at concentrations up to 10 µM.[2][3][5] Kinome-wide screening has revealed off-target inhibition for only two other kinases, YSK4 and MEK3.[2][3][4][5]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| IRAK1 | 9 |
| YSK4 | 57 |
| MEK3 | N/A |
| IRAK4 | >10,000 |
N/A: Data not available
Mechanism of Action: IRAK1 Signaling Pathway
IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex that includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, which then dissociates from the receptor complex and interacts with TRAF6. This interaction ultimately leads to the activation of downstream signaling pathways, most notably the NF-κB pathway, which results in the transcription of pro-inflammatory genes. This compound, by covalently binding to IRAK1, prevents its activation and subsequent downstream signaling.
Caption: IRAK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro IRAK1 Kinase Assay
This protocol is adapted from commercially available IRAK1 kinase assay kits and is designed to determine the IC50 of this compound. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, pH 7.5)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP))
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the appropriate wells of a 96-well plate.
-
Add 5 µL of kinase assay buffer to the "no enzyme" control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the IRAK1 enzyme and the MBP substrate in kinase assay buffer.
-
Add 10 µL of the master mix to each well, except for the "no enzyme" control wells.
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase assay buffer.
-
Add 10 µL of the ATP solution to all wells to initiate the kinase reaction.
-
The final reaction volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Caption: In Vitro IRAK1 Kinase Assay Workflow.
Cellular Assay for NF-κB Inhibition
This protocol describes a method to assess the effect of this compound on the NF-κB signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., THP-1 monocytes or other cells expressing TLRs/IL-1R)
-
Cell culture medium and supplements
-
This compound
-
LPS or IL-1β (as a stimulant)
-
Reagents for Western blotting (antibodies against phospho-IκBα, total IκBα, and a loading control) or an NF-κB reporter assay system.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., LPS or IL-1β) for a short period (e.g., 15-30 minutes) to activate the IRAK1 pathway.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities to determine the level of IκBα phosphorylation.
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
-
Compare the levels of IκBα phosphorylation in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
Conclusion
This compound is a powerful and selective tool for investigating the role of IRAK1 in health and disease. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their in vitro studies to elucidate the intricacies of IRAK1 signaling and to explore its therapeutic potential.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: JH-X-119-01 in Immunological Research
Introduction
JH-X-119-01 is a potent, highly selective, and irreversible small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4][5][6][7] IRAK1 is a critical serine-threonine kinase that functions as a key downstream signaling molecule for Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][2][3] These pathways are fundamental to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory diseases, autoimmune disorders, and hematological malignancies. This compound covalently binds to a specific cysteine residue (C302) on IRAK1, leading to its irreversible inhibition.[1][2][6][7] Its high selectivity for IRAK1 over other kinases, including the closely related IRAK4, makes it a valuable tool for dissecting the specific roles of IRAK1 in immune signaling and a promising therapeutic candidate.[1][2][5][6][7]
Mechanism of Action
Upon stimulation of TLRs (e.g., by lipopolysaccharide, LPS) or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 and IRAK1 to form a signaling complex known as the Myddosome.[2] IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then autophosphorylates and dissociates from the complex to interact with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB and MAPK signaling cascades. These pathways drive the transcription of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-1β.[2] this compound selectively inhibits IRAK1, thereby blocking these downstream inflammatory responses.
Signaling Pathway of IRAK1 Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. iwmf.com [iwmf.com]
Troubleshooting & Optimization
Technical Support Center: JH-X-119-01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers. It is crucial to consult the product-specific datasheet for the most accurate information. The table below summarizes the available data.
Solubility Data
| Supplier | Compound Form | Solubility in DMSO (mg/mL) | Molar Concentration (mM) |
| Selleck Chemicals | This compound | 90 mg/mL | 198.91 mM |
| TargetMol | This compound | 12 mg/mL | 26.52 mM |
| MedchemExpress | This compound hydrochloride | 100 mg/mL | 204.53 mM |
Q3: Are there any specific storage recommendations for this compound in DMSO?
A3: Once dissolved in DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Store the stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][2]
Troubleshooting Guide
Problem: this compound is not fully dissolving in DMSO at the desired concentration.
Solution Workflow:
Detailed Troubleshooting Steps:
-
Verify DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1][4] DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.
-
Sonication: If the compound does not readily dissolve, sonication is recommended to facilitate the process.[2]
-
Gentle Warming: Gentle warming of the solution to 37°C can also help to increase solubility. Be sure to mix the solution thoroughly during this process.
-
Re-evaluate Concentration: If the above steps do not result in a clear solution, you may be attempting to prepare a stock solution that is above the maximum solubility for your specific batch of the compound. Refer to the supplier's datasheet and consider preparing a less concentrated stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on a molecular weight of 452.46 g/mol for this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you will need 4.52 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once dissolved, the stock solution can be used immediately or aliquoted and stored at -80°C for future use.
Signaling Pathway Context:
This compound is a covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][6] IRAK1 is a key component of the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor.
References
preventing JH-X-119-01 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of JH-X-119-01 in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)[1][2]. It has shown cytotoxic activity in various B-cell lymphoma cell lines expressing MYD88 and can ameliorate LPS-induced sepsis in mice[3][4][5].
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO)[1]. It is advisable to use freshly opened DMSO to avoid moisture absorption[1].
Q3: How can I improve the dissolution of this compound?
If you encounter difficulties in dissolving this compound, even below its maximum solubility, the following auxiliary methods are recommended:
-
Sonication: This can help to break down any clumps and accelerate the dissolution process[1].
-
Heating: Gently warming the solution to 45°C can also aid in dissolution[1].
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month[4]. The powder form is stable for up to three years when stored at -20°C[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 12 mg/mL (26.52 mM) | [1] |
| IRAK1 IC₅₀ | 9 nM | [2][4] |
| IRAK4 Inhibition | No inhibition up to 10 µM | [2][4] |
| YSK4 IC₅₀ | 57 nM | [2][4] |
| Cellular EC₅₀ Range | 0.59 to 9.72 µM (in WM, DLBCL, and lymphoma cells) | [2] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound in cell culture media.
Q1: My this compound precipitated immediately after I added it to the cell culture medium. What went wrong?
Immediate precipitation upon addition to aqueous media is often due to the compound's low solubility in water. Here are some potential causes and solutions:
-
High Final Solvent Concentration: The percentage of DMSO in your final culture medium may be too high, which can be toxic to cells and cause the compound to precipitate.
-
Solution: Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.
-
-
Improper Dilution: Adding a highly concentrated stock solution directly to the media can cause the compound to "crash out."
-
Solution: Perform serial dilutions of your stock solution in media to gradually lower the concentration.
-
-
Media Temperature: Adding a cold stock solution to warmer media can sometimes induce precipitation.
-
Solution: Allow your stock solution to reach room temperature before adding it to the pre-warmed culture medium.
-
Q2: I noticed precipitation in my culture plates after incubating them with this compound for some time. What could be the cause?
Delayed precipitation can be caused by several factors related to the compound's stability and interactions with media components over time.
-
Compound Stability: this compound may have limited stability in aqueous solutions at 37°C.
-
Solution: Consider refreshing the media with freshly prepared this compound solution every 24-48 hours for longer experiments.
-
-
Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can sometimes bind to small molecules and lead to precipitation.
-
Solution: Try reducing the serum concentration in your media if your cell line can tolerate it. You could also test serum-free media options.
-
-
pH and CO₂ Levels: Changes in the pH of the culture medium due to cell metabolism and CO₂ levels can affect compound solubility.
-
Solution: Ensure your incubator's CO₂ levels are properly calibrated and that the media is adequately buffered.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound powder in fresh, high-quality DMSO to create a 10 mM stock solution.
-
If necessary, use sonication or gentle warming (up to 45°C) to ensure the compound is fully dissolved[1].
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the stock solution with fresh DMSO.
-
-
Prepare the Final Working Solution:
-
Perform a serial dilution of the intermediate solution into pre-warmed cell culture medium to achieve your desired final concentrations.
-
Ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Add the final working solution to your cell cultures immediately after preparation.
-
Visualizations
Signaling Pathway
References
JH-X-119-01 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JH-X-119-01, a potent and selective covalent inhibitor of IRAK1.[1][2][3][4]
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible experimental results. Below is a summary of the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark environment.[3] |
| 0 - 4°C | Short-term (days to weeks) | For temporary storage.[3] | |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | Use fresh, moisture-free DMSO for preparing stock solutions.[6] |
Shipping Conditions: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and time spent in Customs.[3] Some suppliers may ship with blue ice.[5]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | - The compound has low solubility in aqueous solutions. - The solvent (e.g., DMSO) may have absorbed moisture. | - Use sonication to aid dissolution.[5] - Gentle heating (e.g., to 45°C) can also be used. - Always use fresh, anhydrous DMSO to prepare stock solutions.[5][6] - If you do not have an ultrasound machine, using a lower solvent concentration or less powder is recommended.[5] |
| Precipitation or Phase Separation During In Vivo Formulation | - Improper mixing of solvents. - The compound is not fully dissolved in the initial stock solution. | - Ensure the stock solution is clear before adding co-solvents. - Add each solvent sequentially and ensure the solution is clear after each addition. - Heat and/or sonication can be used to aid dissolution.[1][7] |
| Inconsistent or Lack of Activity in Cell-Based Assays | - Improper storage of the compound or stock solution, leading to degradation. - Repeated freeze-thaw cycles of the stock solution. | - Ensure the compound and stock solutions are stored at the recommended temperatures and for the appropriate duration. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Variability in In Vivo Efficacy | - The working solution was not freshly prepared. | - It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][6][8][9] It irreversibly binds to cysteine 302 (C302) in the kinase domain of IRAK1, thereby inhibiting its activity.[3][8] This inhibition disrupts downstream signaling pathways, such as the NF-κB pathway, which are crucial for inflammatory responses and the survival of certain cancer cells.[1][10][11]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMSO.[3][5] It is insoluble in water and ethanol.[6] For in vivo studies, a stock solution in DMSO is typically prepared first, followed by dilution with other co-solvents like PEG300, Tween-80, and saline or corn oil.[5][6][7]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. Sonication is recommended to aid dissolution.[5] For example, a 10 mM stock solution can be prepared in DMSO.[7]
Q4: Can I store the diluted working solution for in vivo experiments?
A4: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure optimal results.[1][7]
Q5: What is the purity of the compound?
A5: The purity of this compound is typically greater than 98%.[3]
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is based on studies assessing the cytotoxic effects of this compound on various lymphoma cell lines.[8]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. The final concentrations may range from 0.59 to 9.72 μM.[1][8]
-
Cell Viability Measurement: After incubation, use the CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 values from the dose-response curves.
In Vivo Formulation for Murine Sepsis Model
This protocol is based on studies investigating the efficacy of this compound in a lipopolysaccharide (LPS)-induced sepsis model in mice.[1][7]
-
Stock Solution Preparation: Prepare a clear stock solution of this compound in DMSO.
-
Co-solvent Addition (Example 1):
-
Add the DMSO stock solution to PEG300 and mix until clear.
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add saline to reach the desired final concentration. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
-
Co-solvent Addition (Example 2):
-
Add the DMSO stock solution to corn oil and mix evenly.[6]
-
-
Administration: The prepared solution should be used immediately for administration to the animals.[6] Doses of 5 mg/kg and 10 mg/kg have been shown to improve survival in LPS-challenged mice.[1][7]
Signaling Pathway and Experimental Workflow
The diagram below illustrates the IRAK1 signaling pathway, which is inhibited by this compound. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then initiates a downstream signaling cascade, leading to the activation of NF-κB and the transcription of pro-inflammatory genes. This compound covalently binds to IRAK1, blocking this cascade.[10][11][12][13]
Caption: IRAK1 signaling pathway inhibited by this compound.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | IRAK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
Navigating Experimental Variability with JH-X-119-01: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JH-X-119-01. Our aim is to help you achieve consistent and reliable results in your experiments by addressing potential challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent potency (IC50/EC50) of this compound in our cell-based assays. What could be the cause?
A1: Inconsistent potency can arise from several factors. Here are the most common culprits and how to address them:
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Solubility Issues: this compound has limited aqueous solubility. Incomplete solubilization can lead to lower effective concentrations in your assay.
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Compound Stability: As a covalent inhibitor, the reactivity of the acrylamide warhead can be compromised over time, especially in aqueous solutions or if subjected to repeated freeze-thaw cycles.
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Cell Line Variability: The expression level of IRAK1 and the status of the MYD88 pathway can significantly impact the cellular potency of this compound.[4][5]
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Recommendation: Regularly verify the expression of IRAK1 in your cell lines. If you are working with MYD88-mutated lymphomas, confirm the mutation status.
-
-
Assay Conditions: Differences in cell density, serum concentration, and incubation time can all contribute to variability.
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Recommendation: Standardize your assay protocols. We recommend a 72-hour incubation time for cell viability assays.[1]
-
Q2: Our in vivo studies with this compound are showing variable efficacy and toxicity. How can we improve our results?
A2: In vivo experiments introduce additional complexities. Here are key areas to focus on for improved consistency:
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Formulation and Administration: The formulation of this compound is critical for achieving adequate exposure. Precipitation of the compound can lead to under-dosing and inconsistent results.
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Recommendation: Several formulations are available depending on the route of administration. For oral administration, a suspension in 0.5% CMC-Na can be used. For intraperitoneal or intravenous injection, a clear solution in a vehicle such as DMSO/PEG300/Tween-80/Saline is recommended.[1][3] Always prepare the formulation fresh on the day of dosing and visually inspect for any precipitation.[3]
-
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Animal Strain and Health: The genetic background and health status of your animal models can influence drug metabolism and immune response.
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Recommendation: Use animals from a reputable supplier and ensure they are healthy and acclimated to the facility before starting the experiment.
-
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Dosing Schedule: The timing and frequency of dosing can impact efficacy and toxicity.
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Recommendation: In a lipopolysaccharide (LPS)-induced sepsis model, doses of 5 mg/kg and 10 mg/kg have been shown to improve survival.[3] The optimal dosing regimen for your model may require empirical determination.
-
Q3: We are seeing unexpected off-target effects in our experiments. Is this a known issue with this compound?
A3: this compound is a highly selective IRAK1 inhibitor.[4][6][7] However, kinome screening has identified two potential off-target kinases: YSK4 and MEK3.[4][6][8]
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Recommendation: If you suspect off-target effects are contributing to your results, consider the following:
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Control Experiments: Use a structurally distinct IRAK1 inhibitor or a negative control compound that is structurally similar to this compound but lacks the reactive acrylamide group.
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Target Engagement Assays: Confirm that this compound is engaging with IRAK1 in your experimental system at the concentrations you are using.
-
Expression Analysis: Check the expression levels of YSK4 and MEK3 in your cells or tissues of interest. Low expression may indicate a lower likelihood of off-target effects.[7]
-
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50/EC50 | Reference |
| IRAK1 | Biochemical Assay | 9 nM | [6] |
| IRAK4 | Biochemical Assay | >10 µM | [4][6] |
| YSK4 | Biochemical Assay | 57 nM | [6][8] |
| MEK3 | Biochemical Assay | Not Available | [8] |
| MYD88-mutated WM, DLBCL, and lymphoma cells | Cell Viability | 0.59 - 9.72 µM | [1][6] |
Table 2: Solubility Information
| Solvent | Max Solubility | Recommendations | Reference |
| DMSO | 12 mg/mL (26.52 mM) | Use fresh, anhydrous DMSO. Sonication is recommended. | [2] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against IRAK1.
-
Reagents: Recombinant human IRAK1 enzyme, ATP, appropriate substrate (e.g., myelin basic protein), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol can be used to determine the cytotoxic effects of this compound on cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 value.
Protocol 3: In Vivo Formulation for Intraperitoneal Injection
This protocol describes the preparation of a clear solution of this compound for in vivo studies.
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Stock Solution: Prepare a 25 mg/mL stock solution of this compound hydrochloride in DMSO.[3]
-
Vehicle Preparation:
-
Administration: The final concentration of this formulation is 2.5 mg/mL. The solution should be prepared fresh and used on the same day.[3]
Visualizations
To further clarify the mechanism and experimental workflows, the following diagrams are provided.
Caption: IRAK1 Signaling Pathway and Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | IRAK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iwmf.com [iwmf.com]
- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of JH-X-119-01 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective, covalent IRAK1 inhibitor, JH-X-119-01. The following troubleshooting guides, FAQs, and experimental details are designed to address specific issues that may arise during experimentation.
Off-Target Profile of this compound
This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3] While demonstrating exceptional kinome selectivity, it has been shown to exhibit off-target inhibition of two additional kinases: YSK4 (MAP3K19) and MEK3.[1][4]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary target and known off-targets is summarized below. This data is crucial for designing experiments and interpreting results.
| Target Kinase | IC50 Value | Comments |
| IRAK1 | 9 nM (or 9.3 nM)[1][2][4][5] | Primary, intended target. This compound acts as a covalent inhibitor. |
| IRAK4 | >10 µM[1][2][4][5] | Demonstrates high selectivity for IRAK1 over IRAK4. |
| YSK4 (MAP3K19) | 57 nM[1][2] | Identified off-target. The binding is likely reversible.[6] |
| MEK3 | Not Available | Identified as an off-target; however, a biochemical assay was not commercially available at the time of publication to determine an IC50 value.[1][6] |
Signaling Pathways
To visualize the potential effects of this compound, it is important to understand both its intended and off-target signaling pathways.
Intended Signaling Pathway: IRAK1 Inhibition
This compound is designed to inhibit IRAK1, a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which ultimately leads to the activation of the transcription factor NF-κB.[1][7]
Off-Target Signaling Pathways: YSK4 and MEK3 Inhibition
The off-target activity of this compound on YSK4 and MEK3 may lead to unintended modulation of other cellular signaling cascades, specifically the MAPK pathways.
Troubleshooting Guide & FAQs
This section addresses potential issues and frequently asked questions related to the off-target effects of this compound.
Q1: My experimental results show unexpected changes in cell proliferation and survival that cannot be solely attributed to IRAK1 inhibition. What could be the cause?
A1: This could be due to the off-target inhibition of YSK4 (MAP3K19) or MEK3. YSK4 is a MAP3K that can activate the ERK and JNK signaling pathways, while MEK3 is a MAP2K that activates p38 MAPK. These pathways are involved in regulating cell proliferation, differentiation, and apoptosis. Depending on the cell type and context, inhibition of these kinases could lead to unexpected phenotypic outcomes. We recommend performing Western blot analysis for the phosphorylated forms of ERK, JNK, and p38 to assess the activity of these off-target pathways.
Q2: I am observing synergistic cell killing when co-treating with this compound and another kinase inhibitor. Is this expected?
A2: Yes, this is a possibility. For instance, co-treatment of this compound with the BTK inhibitor ibrutinib has been shown to result in synergistic killing effects in MYD88 mutated B-cell lymphoma cells.[1] This could be due to the combined effect of inhibiting both the primary target (IRAK1) and potentially the off-target kinases, which may be involved in compensatory signaling pathways.
Q3: How can I confirm if the observed effects in my experiment are due to on-target IRAK1 inhibition versus off-target effects?
A3: To dissect the on-target versus off-target effects, you could consider the following approaches:
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Use a structurally different IRAK1 inhibitor: Comparing the effects of this compound with another potent and selective IRAK1 inhibitor that has a different off-target profile can help to distinguish between effects specific to IRAK1 inhibition and those potentially caused by off-target activities.
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Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete IRAK1, YSK4, or MEK3 in your cellular model. Comparing the phenotype of the genetic knockdown with that of this compound treatment can help to attribute the observed effects to the specific kinase.
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Dose-response analysis: Given the different IC50 values for IRAK1 (9 nM) and YSK4 (57 nM), titrating the concentration of this compound may allow for the separation of on-target and off-target effects. At lower concentrations, the effects are more likely to be IRAK1-mediated.
Q4: Is the off-target inhibition of YSK4 and MEK3 reversible or irreversible?
A4: this compound is a covalent inhibitor that irreversibly labels IRAK1 at cysteine 302.[1] However, sequence alignment indicates that YSK4 and MEK3 do not have a cysteine residue in a similar location. Therefore, the binding of this compound to YSK4 and MEK3 is likely to be reversible.[6]
Experimental Protocols
Below are brief descriptions of the key experimental methodologies used to characterize the selectivity and mechanism of action of this compound.
Kinase Selectivity Profiling (KINOMEScan™)
This method is used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: The KINOMEScan™ platform utilizes a proprietary active site-directed competition binding assay. An immobilized ligand that binds to the kinase active site is tested for its ability to be displaced by the test compound (this compound). The amount of test compound bound to the kinase is measured, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Workflow:
-
A large panel of human kinases is individually expressed and tagged.
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Each kinase is incubated with the test compound (this compound) at a specific concentration (e.g., 1 µM).
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The mixture is then passed over an affinity resin to capture kinases that are not bound to the test compound.
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The amount of kinase bound to the resin is quantified. A lower signal indicates that the test compound has bound to the kinase and prevented its capture by the resin.
-
Results are often reported as a percentage of control or a selectivity score.
-
Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This technique is used to confirm the covalent modification of the target protein by the inhibitor.
-
Principle: By measuring the mass of the intact protein before and after incubation with the covalent inhibitor, a mass shift corresponding to the molecular weight of the inhibitor can be detected, confirming a covalent bond has formed.
-
Workflow:
-
The purified target protein (IRAK1) is incubated with the covalent inhibitor (this compound).
-
The protein-inhibitor complex is then analyzed by mass spectrometry (e.g., LC-MS).
-
The resulting mass spectrum is compared to the spectrum of the untreated protein.
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An increase in mass equal to the molecular weight of this compound confirms covalent labeling.[1]
-
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 6. iwmf.com [iwmf.com]
- 7. IRAK1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the In Vivo Bioavailability of JH-X-119-01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the IRAK1 inhibitor, JH-X-119-01.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. This guide provides a structured approach to identifying and resolving common issues related to its bioavailability.
Problem: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | This compound is likely a poorly soluble compound, a common characteristic of kinase inhibitors. This can limit its dissolution in the gastrointestinal (GI) tract, leading to low absorption. |
| High First-Pass Metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. |
| Efflux by Transporters | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen. |
Experimental Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo pharmacokinetic profile of this compound?
A1: Limited in vivo pharmacokinetic data for this compound is available from intravenous (IV) administration. One study reported a moderate half-life of 1.61 hours, a maximum concentration (Cmax) of 9.95 µM, and a low clearance of 18.84 mL/min/kg when dosed IV.[1][2] There is no publicly available data on its oral bioavailability.
Q2: What are the likely reasons for poor oral bioavailability of this compound?
A2: Like many kinase inhibitors, this compound is likely a lipophilic molecule with poor aqueous solubility.[3] This is a primary reason for low oral bioavailability, as the drug must dissolve in the gastrointestinal fluids to be absorbed.[4] Other contributing factors could include first-pass metabolism in the liver and efflux by intestinal transporters.
Q3: What are some initial strategies to improve the solubility of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[4][5][6][7][8][9] These include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[10][11]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][11]
Illustrative Comparison of Formulation Strategies
| Formulation Strategy | Principle | Potential Fold Increase in Bioavailability (Illustrative) | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[11] | 2-5x | Simple, established technology. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and saturation solubility. | 5-20x | Significant improvement in dissolution rate. | Manufacturing complexity and stability concerns. |
| Amorphous Solid Dispersion | Maintains the drug in a higher energy, more soluble amorphous state.[5] | 5-50x | Can achieve significant bioavailability enhancement. | Potential for recrystallization, affecting stability. |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a lipid carrier and forms a microemulsion in the GI tract.[5][11] | 10-100x | Can enhance lymphatic absorption, bypassing first-pass metabolism. | Potential for GI side effects; physical and chemical stability can be challenging. |
Q4: How can I assess the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo intestinal permeability. This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium. By measuring the transport of this compound from the apical (lumen) to the basolateral (blood) side, you can estimate its permeability.
Experimental Protocol: Caco-2 Permeability Assay
Caption: Caco-2 permeability assay workflow.
Q5: What signaling pathway does this compound target?
A5: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][12][13][14] IRAK1 is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which ultimately leads to the activation of the transcription factor NF-κB.[2] By inhibiting IRAK1, this compound can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[2][15]
Signaling Pathway of IRAK1 Inhibition by this compound
Caption: IRAK1 signaling pathway and inhibition by this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. upm-inc.com [upm-inc.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 11. ijnrd.org [ijnrd.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | IRAK | TargetMol [targetmol.com]
- 14. medkoo.com [medkoo.com]
- 15. Inhibition of IL-1 Receptor-Associated Kinase 1 Decreases Murine Acute Graft-versus-Host Disease While Preserving the Graft-versus-Lymphoma Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
JH-X-119-01 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of JH-X-119-01, a potent and selective IRAK1 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary characteristics?
This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key enzyme in toll-like receptor (TLR) and interleukin-1 (IL-1) signaling pathways.[1] It plays a crucial role in regulating innate immunity and inflammation.[1] Due to its selective nature, it is a valuable tool for studying IRAK1-mediated signaling and holds potential for therapeutic applications in diseases where these pathways are dysregulated, such as in certain B-cell lymphomas.[2][3][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2227368-54-7 | [5][6] |
| Molecular Formula | C₂₅H₂₀N₆O₃ | [5][6] |
| Molecular Weight | 452.47 g/mol | [5] |
| Appearance | Solid powder | [5][6] |
| Purity | >98% (as stated by most suppliers) | [6][7] |
| Solubility | Soluble in DMSO | [5][8] |
2. How can I verify the purity of my this compound sample?
It is crucial to verify the purity of your this compound sample to ensure the reliability and reproducibility of your experimental results. The following analytical methods are recommended for purity assessment:
| Analytical Method | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. | Peak area percentage of the main compound, presence of any impurity peaks. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A peak corresponding to the expected molecular weight of this compound (452.1597 m/z for the exact mass).[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the known structure of this compound. |
Most reputable suppliers provide a Certificate of Analysis (CoA) with the compound, which includes data from these analytical techniques. Always review the CoA upon receiving a new batch of this compound.
3. What are some common issues that can affect the quality of this compound?
Several factors can impact the quality and stability of this compound:
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Improper Storage: this compound is typically stored as a solid powder at -20°C for long-term storage and 4°C for short-term storage.[5] Stock solutions in DMSO should be stored at -80°C.[8][9] Exposure to moisture and frequent freeze-thaw cycles can lead to degradation.
-
Contamination: Contamination can arise from various sources during handling and preparation of solutions. It is essential to use sterile techniques and high-purity solvents.
-
Degradation: As a covalent inhibitor with a reactive acrylamide group, this compound may be susceptible to degradation over time, especially in solution. It is recommended to prepare fresh working solutions for each experiment.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Purity differences between batches. | Always perform a purity check (e.g., by HPLC) on new batches. Request and compare the Certificates of Analysis from the supplier for each batch. |
| Loss of compound activity over time. | Degradation of the compound. | Prepare fresh stock solutions and use them within the recommended storage period.[8][9] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use. |
| Unexpected peaks in analytical data (HPLC, MS). | Presence of impurities or degradation products. | If impurities are detected, consider repurifying the compound if possible, or obtaining a new, high-purity batch. Compare the data with the supplier's CoA. |
| Poor solubility in aqueous buffers. | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.[8] Ensure the final DMSO concentration is compatible with your assay and below the threshold that might affect your experimental system. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may need to be optimized for your specific instrument and column.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. A common starting point is a gradient elution from 10% to 90% acetonitrile.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a C18 reverse-phase column.
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample solution. Run a gradient elution program.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (this may need to be determined empirically, but a common starting point is 254 nm).
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of IRAK1, which is a critical component of the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1][2] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 initiates a downstream signaling cascade that ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[2][3] this compound covalently binds to a cysteine residue (C302) in the IRAK1 kinase domain, thereby blocking its activity.[3][4]
Caption: this compound inhibits the IRAK1 signaling pathway.
A typical experimental workflow to assess the quality and activity of this compound involves a series of analytical and biological assays.
Caption: Workflow for this compound quality control and activity assessment.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | IRAK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
The Selective Advantage: A Comparative Guide to JH-X-119-01 and Non-Selective IRAK1/4 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selective IRAK1 inhibitor, JH-X-119-01, against non-selective IRAK1/4 inhibitors. Supported by experimental data, this document delves into the potency, selectivity, and cellular effects of these compounds, providing detailed methodologies for key experiments to aid in research and development.
Interleukin-1 receptor-associated kinases (IRAKs) are crucial mediators in innate immunity and inflammatory signaling pathways. Dysregulation of IRAK1 and IRAK4 has been implicated in a variety of diseases, including cancers and inflammatory disorders, making them attractive therapeutic targets. While non-selective inhibitors targeting both IRAK1 and IRAK4 have been developed, the advent of highly selective inhibitors like this compound offers a more targeted approach. This guide provides a comprehensive comparison to inform the selection of the most appropriate research tools.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and several non-selective IRAK1/4 inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: IC50 Values of this compound
| Compound | Target | IC50 (nM) | Notes |
| This compound | IRAK1 | 9 - 9.3 | Potent and highly selective for IRAK1.[1][2] |
| IRAK4 | >10,000 | No significant inhibition observed at concentrations up to 10 µM.[1][2] | |
| YSK4 | 57 | Off-target kinase.[1] | |
| MEK3 | - | Off-target kinase, biochemical assays not commercially available at the time of initial reporting.[1] |
Table 2: IC50 Values of Non-Selective IRAK1/4 Inhibitors
| Compound | Target | IC50 (nM) |
| IRAK1/4 Inhibitor I | IRAK1 | 300 |
| IRAK4 | 200 | |
| Pacritinib | IRAK1 | 6 - 13.6 |
| IRAK4 | 177 | |
| PF-06650833 (Zimlovisertib) | IRAK1 | ~7,000-fold less potent than on IRAK4 |
| IRAK4 | 0.2 | |
| AZ1495 | IRAK1 | 23 |
| IRAK4 | 5 |
IRAK Signaling Pathway
The diagram below illustrates the canonical IRAK signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R). This leads to the recruitment of MyD88 and the formation of the Myddosome complex, activating IRAK4 and subsequently IRAK1. Activated IRAK1 then engages downstream signaling molecules like TRAF6, culminating in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
References
Unveiling a Potent Synergy: A Comparative Analysis of JH-X-119-01 and Ibrutinib in MYD88-Mutated B-Cell Lymphomas
For Immediate Release
Boston, MA – A comprehensive analysis of preclinical data reveals a significant synergistic effect between the novel IRAK1 inhibitor, JH-X-119-01, and the established BTK inhibitor, ibrutinib, in the treatment of MYD88-mutated B-cell lymphomas. This guide provides a detailed comparison of their individual and combined activities, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising therapeutic strategy.
The data underscores the potential of a dual-pathway inhibition approach in cancers reliant on the MYD88 signaling pathway, such as Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and its synergistic interaction with ibrutinib.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC50 | IRAK1 | 9.3 nM | [1][2] |
| Cellular EC50 | HBL-1 (ABC-DLBCL) | 12.10 µM | [1] |
Table 2: Synergistic Efficacy of this compound and Ibrutinib in MYD88-Mutated B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | Combination Effect | Quantitative Measure | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia (WM) | Synergy | Combination Index (CI) < 1.0 | [3][4] |
| TMD8 | ABC Diffuse Large B-Cell Lymphoma (DLBCL) | Synergy | Combination Index (CI) < 1.0 | [3][4] |
Mechanism of Synergy: A Dual Blockade Strategy
In MYD88-mutated B-cell lymphomas, the survival and proliferation of cancer cells are heavily dependent on the constitutive activation of the NF-κB signaling pathway. This activation is driven by two key upstream kinases: Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 1 (IRAK1).
Ibrutinib, an FDA-approved drug, functions by irreversibly inhibiting BTK.[3][4][5] this compound, a novel and highly selective agent, covalently inhibits IRAK1.[1][2] The combination of these two inhibitors leads to a dual blockade of the parallel signaling pathways that converge on NF-κB, resulting in a synergistic anti-tumor effect that is greater than the additive effect of each drug alone.[3][4]
Experimental Protocols
The synergistic effects of this compound and ibrutinib were evaluated using established in vitro methodologies.
Cell Lines and Culture:
-
BCWM.1: A human Waldenström's Macroglobulinemia cell line harboring the MYD88 L265P mutation.
-
TMD8: A human ABC-DLBCL cell line with the MYD88 L265P mutation.
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Synergy Assessment - Combination Index (CI) Method:
The synergy between this compound and ibrutinib was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Cell Viability Assay (CellTiter-Glo®):
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells were treated with a dose matrix of this compound and ibrutinib, both alone and in combination, for a specified incubation period (e.g., 72 hours).
-
ATP Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay was used to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: The luminescent signal was measured using a plate reader. The percentage of cell viability was calculated relative to untreated control cells. The dose-response data for the single agents and their combinations were then used to calculate the CI values using appropriate software (e.g., CompuSyn).
Conclusion
The combination of this compound and ibrutinib represents a compelling, mechanism-based therapeutic strategy for MYD88-mutated B-cell lymphomas. The robust synergistic killing of cancer cells observed in preclinical models warrants further investigation and highlights the potential for improved clinical outcomes in this patient population. This dual-inhibitor approach may offer a new paradigm for treating malignancies driven by parallel survival pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. MYD88 in the driver’s seat of B-cell lymphomagenesis: from molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
JH-X-119-01: Unprecedented Selectivity for IRAK1 Kinase
For researchers and professionals in drug development, the selective inhibition of kinase targets is a critical aspect of designing effective and safe therapeutics. JH-X-119-01 has emerged as a highly potent and exceptionally selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), demonstrating a significant therapeutic window over its closely related family member, IRAK4. This guide provides a detailed comparison of this compound's selectivity, supported by experimental data and methodologies.
This compound is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the ATP-binding pocket of IRAK1. This mechanism of action contributes to its high potency and selectivity. Biochemical assays have consistently demonstrated that this compound potently inhibits IRAK1 with an IC50 value of approximately 9 nM. In stark contrast, it exhibits no inhibitory activity against IRAK4 at concentrations up to 10,000 nM (10 µM). This represents a selectivity of over 1,000-fold, a remarkable feat in kinase inhibitor development.
The structural basis for this high selectivity lies in the subtle differences within the ATP-binding pockets of IRAK1 and IRAK4. While the overall architecture is conserved, IRAK4 possesses a smaller ATP front pocket, which creates steric hindrance for the binding of this compound.
Comparative Selectivity Data
The following table summarizes the inhibitory activity of this compound against IRAK1 and IRAK4, alongside other relevant kinases identified in kinome-wide screening.
| Kinase | This compound IC50 (nM) | Notes |
| IRAK1 | 9 | Potent and selective covalent inhibition. |
| IRAK4 | >10,000 | No inhibition observed at high concentrations. |
| YSK4 | 57 | Identified as a minor off-target kinase. |
| MEK3 | Not Determined | Identified as a potential off-target, but biochemical assays were not commercially available at the time of the initial report. |
IRAK Signaling Pathway and Inhibition by this compound
The IRAK signaling pathway is a crucial component of the innate immune response, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which drives the expression of pro-inflammatory cytokines. This compound selectively and irreversibly inhibits IRAK1, thereby blocking this inflammatory signaling cascade.
Validating the Inhibitory Effect of JH-X-119-01 on IRAK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IRAK1 inhibitor JH-X-119-01 with alternative compounds, supported by experimental data. We delve into the specifics of its inhibitory action, selectivity, and cellular effects, offering a comprehensive resource for researchers investigating IRAK1-targeted therapies.
Introduction to this compound
This compound is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] IRAK1 is a critical serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation. Dysregulation of IRAK1 signaling has been implicated in various diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target. This compound has been shown to irreversibly bind to cysteine 302 in the kinase domain of IRAK1, leading to its inactivation.[1][3]
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the inhibitory potential of this compound, we compare its performance against other known IRAK1 inhibitors, including the clinically advanced multi-kinase inhibitor Pacritinib and emerging dual IRAK1/IRAK4 inhibitors.
Biochemical Potency and Selectivity
The following table summarizes the biochemical inhibitory activity and selectivity of this compound and its comparators against IRAK1 and the closely related kinase IRAK4.
| Inhibitor | Target(s) | IRAK1 IC₅₀ (nM) | IRAK4 IC₅₀ (nM) | Kinase Selectivity Highlights | Mechanism of Action | Reference |
| This compound | IRAK1 | 9.3 | >10,000 | Highly selective for IRAK1. Off-targets include YSK4 (IC₅₀ = 57 nM) and MEK3. [1][4] | Covalent, irreversible [1] | [1][2] |
| Pacritinib | IRAK1, JAK2, FLT3 | 6 | 177 | Inhibits multiple kinases, including JAK2 and FLT3. | Reversible, ATP-competitive | [5][6] |
| IRAK1/4 Inhibitor I | IRAK1, IRAK4 | 200 | 300 | Dual inhibitor of IRAK1 and IRAK4. | Not specified | |
| JH-I-25 | IRAK1, IRAK4 | 9.3 | 17.0 | Potent dual inhibitor of IRAK1 and IRAK4. | Not specified | [7] |
Cellular Activity
The efficacy of an inhibitor in a cellular context is crucial for its therapeutic potential. The following table compares the cellular activities of this compound and Pacritinib in relevant cancer cell lines.
| Inhibitor | Cell Line | Assay Type | EC₅₀/IC₅₀ | Key Findings | Reference |
| This compound | MYD88-mutated B-cell Lymphoma (BCWM.1, TMD8) | Cell Viability (CellTiter-Glo) | 0.59 - 9.72 µM | Demonstrates synergistic tumor cell killing when combined with the BTK inhibitor ibrutinib. [1] | [1][4] |
| Pacritinib | Acute Myeloid Leukemia (AML) cell lines (MOLM-13, MOLM-14) | Cell Viability | ~32 nM, ~61 nM | Effective in inhibiting the growth of AML cells with various genetic mutations. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Biochemical IRAK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory activity of compounds against IRAK1.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
IRAK1 substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant IRAK1 enzyme, and the kinase substrate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., MYD88-mutated lymphoma cells)
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ values.
Western Blot for IRAK1 Phosphorylation
This technique is used to detect the phosphorylation status of IRAK1, a key indicator of its activation, following treatment with an inhibitor.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-IRAK1 and total IRAK1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture and treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRAK1 for loading control.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the IRAK1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: IRAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound.
References
- 1. iwmf.com [iwmf.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 7. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
JH-X-119-01: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with other relevant kinase inhibitors. The information presented herein is supported by experimental data to aid in the objective assessment of this compound's selectivity.
Executive Summary
This compound is a highly selective, covalent inhibitor of IRAK1 with an apparent IC50 of 9 nM.[1][2][3] Its exceptional selectivity is highlighted by a KINOMEScan selectivity score (S(10)) of 0.01 at a 1 µM concentration, indicating it inhibits a very small fraction of the kinome.[2][3] The primary off-target kinases identified are YSK4 (IC50 of 57 nM) and MEK3.[2][3] In contrast, its precursor, THZ-2-118, while potent against IRAK1, also exhibits significant inhibition of JNK kinases. Another IRAK1 inhibitor, pacritinib, demonstrates potent IRAK1 inhibition but also targets other kinases like JAK2 and FLT3. This guide provides a detailed breakdown of these comparisons.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
The following tables summarize the quantitative data on the inhibitory activity of this compound and its comparators against various kinases.
Table 1: Potency and Selectivity of IRAK1 Inhibitors
| Compound | Target | IC50 (nM) | KINOMEScan Selectivity Score (S(10) @ 1µM) | Off-Target Kinases (IC50 < 100 nM) |
| This compound | IRAK1 | 9 [1][2][3] | 0.01 [2][3] | YSK4 (57 nM)[2][3] |
| IRAK4 | >10,000[1][2][3] | |||
| THZ-2-118 | IRAK1 | 14.2[4][5] | Not Reported | JNK1 (1-2 nM), JNK2 (1-2 nM), JNK3 (1-2 nM)[4] |
| IRAK4 | >10,000[4] | |||
| Pacritinib | IRAK1 | 13.6[6] | Not Reported | JAK2 (6.0 nM), FLT3 (14.8 nM), c-fms (39.5 nM)[6] |
| IRAK4 | 177 |
Experimental Methodologies
The following sections detail the experimental protocols used to generate the cross-reactivity data.
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) values for the inhibitors were determined using biochemical assays. While the specific proprietary details of the assays for this compound are not publicly available, a general methodology for such assays involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human IRAK1 kinase is used. A suitable substrate, such as a peptide or protein that is a known substrate of IRAK1, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test compounds (this compound, THZ-2-118, pacritinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitor. The reaction is typically allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (e.g., 32P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value is then calculated using a non-linear regression analysis.
For pacritinib, the kinome profiling was performed by Reaction Biology Corporation using their HotSpot assay platform, which is a radioisotope-based filter binding assay.[6]
KINOMEScan™ Selectivity Profiling
The KINOMEScan™ platform from DiscoverX is a widely used method for assessing the selectivity of kinase inhibitors. The general protocol is as follows:
-
Assay Principle: The assay is based on a competition binding assay where the test compound is competed against a proprietary, immobilized ligand for binding to the kinase active site.
-
Kinase Panel: A large panel of human kinases (typically over 400) is used.
-
Binding Assay: Each kinase is individually incubated with the test compound at a fixed concentration (e.g., 1 µM for this compound) and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using a sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Interpretation: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand. A lower percentage indicates stronger binding of the test compound to the kinase. The selectivity score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases that are inhibited above a certain threshold by the total number of kinases tested.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Biochemical IC50 Determination.
Caption: KINOMEScan Experimental Workflow.
Caption: Simplified IRAK1 Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwmf.com [iwmf.com]
- 4. THZ-2-118 |CAS:1644498-54-3 Probechem Biochemicals [probechem.com]
- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of JH-X-119-01 in Combination with Ibrutinib in MYD88-Mutated B-Cell Lymphomas
A Comparative Guide for Researchers
The selective IRAK1 inhibitor, JH-X-119-01, demonstrates significant synergistic effects in killing cancer cells when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals. The focus of this analysis is on B-cell lymphomas characterized by mutations in the MYD88 gene, a key driver in these malignancies.
Overview of this compound
This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4] It exhibits an IC50 of approximately 9 to 9.3 nM for IRAK1, with no significant inhibition of IRAK4 at concentrations up to 10 µM.[5][6] The compound irreversibly binds to cysteine 302 of the IRAK1 protein.[2][5] In MYD88-mutated B-cell lymphoma cell lines, this compound has shown cytotoxic activity with EC50 values in the low micromolar range.[7]
Synergistic Combination with Ibrutinib
The primary synergistic partner identified for this compound is the BTK inhibitor, ibrutinib. This synergy is particularly effective in B-cell lymphomas with activating mutations in MYD88, such as Waldenström's Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][5][8]
Rationale for Combination Therapy
In MYD88-mutated B-cell lymphomas, the MYD88 protein triggers pro-survival signals through two distinct pathways: one involving BTK and the other involving IRAK1 and IRAK4.[5] Both pathways converge on the activation of the NF-κB transcription factor, which promotes cell survival and proliferation.[5] While ibrutinib effectively inhibits the BTK-mediated signaling, the IRAK1/4 pathway can remain active, allowing cancer cells to survive.[5] By simultaneously inhibiting both BTK with ibrutinib and IRAK1 with this compound, a more comprehensive blockade of the pro-survival signaling is achieved, leading to synergistic cancer cell death.[5]
Quantitative Data: Synergistic Cytotoxicity
The synergistic effect of combining this compound and ibrutinib has been quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value of less than 1.0 indicates synergy.
| Cell Line | Cancer Type | This compound (µM) | Ibrutinib (µM) | Combination Index (CI) | Reference |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.625 | 0.039 | < 1.0 | [1] |
| 1.25 | 0.078 | < 1.0 | [1] | ||
| 2.5 | 0.156 | < 1.0 | [1] | ||
| 5 | 0.312 | < 1.0 | [1] | ||
| 10 | 0.625 | < 1.0 | [1] | ||
| TMD8 | ABC DLBCL | 0.625 | 0.005 | < 1.0 | [1] |
| 1.25 | 0.01 | < 1.0 | [1] | ||
| 2.5 | 0.02 | < 1.0 | [1] | ||
| 5 | 0.04 | < 1.0 | [1] | ||
| 10 | 0.08 | < 1.0 | [1] |
Experimental Protocols
Cell Viability and Synergy Analysis
The following protocol outlines the methodology used to assess the synergistic effects of this compound and ibrutinib on cancer cell lines.
1. Cell Culture and Seeding:
-
MYD88-mutated B-cell lymphoma cell lines (e.g., BCWM.1, TMD8) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of this compound and ibrutinib are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of each drug are prepared.
-
Cells are treated with:
-
This compound alone at various concentrations.
-
Ibrutinib alone at various concentrations.
-
A combination of this compound and ibrutinib at constant or varying ratios.
-
Vehicle control (e.g., DMSO).
-
3. Incubation:
-
The treated cells are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
4. Cell Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
The 96-well plates are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The contents are mixed on an orbital shaker to induce cell lysis.
-
The plates are incubated at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
5. Data Analysis and Synergy Calculation:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined for each drug alone and in combination.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with appropriate software (e.g., CompuSyn).
-
CI < 1.0: Synergism
-
CI = 1.0: Additive effect
-
CI > 1.0: Antagonism
-
Conclusion
The combination of the selective IRAK1 inhibitor this compound and the BTK inhibitor ibrutinib demonstrates strong synergistic effects in killing MYD88-mutated B-cell lymphoma cells. This synergy is based on the dual blockade of parallel pro-survival signaling pathways. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this promising combination therapy.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | IRAK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iwmf.com [iwmf.com]
Comparative Analysis of JH-X-119-01 in Diverse Lymphoma Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the selective IRAK1 inhibitor, JH-X-119-01, across various lymphoma subtypes. Designed for researchers, scientists, and drug development professionals, this document compiles available preclinical data to offer an objective overview of the compound's performance, supported by experimental details and pathway visualizations.
Executive Summary
This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the MyD88 signaling pathway.[1][2] Dysregulation of this pathway, particularly through activating mutations in MYD88, is a known driver in several B-cell malignancies.[2][3] Preclinical studies have demonstrated that this compound shows significant cytotoxic activity, particularly in MYD88-mutated lymphoma subtypes such as Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] Furthermore, this compound exhibits a synergistic effect when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in these same lymphoma models.[1][2] This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies, and visualize the underlying signaling pathways.
Data Presentation: Performance of this compound Across Lymphoma Subtypes
The efficacy of this compound has been primarily evaluated in B-cell lymphomas with a known dependence on the MYD88 signaling pathway. The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Value | Source |
| Biochemical IC50 (IRAK1) | 9 nM | [1] |
| Biochemical IC50 (IRAK4) | >10 µM | [1] |
| KINOMEScan Selectivity Score (S(10) at 1 µM) | 0.01 | [1] |
| Off-target Kinases (at 1 µM) | YSK4, MEK3 | [1] |
| Covalent Binding Site | Cysteine 302 (C302) | [1] |
Table 1: Biochemical Profile of this compound. This table details the high selectivity of this compound for IRAK1 over other kinases.
| Cell Line | Lymphoma Subtype | MYD88 Mutation Status | EC50 (µM) | Source |
| BCWM.1 | Waldenström's Macroglobulinemia | L265P | 0.59 | [2] |
| MWCL-1 | Waldenström's Macroglobulinemia | L265P | 9.72 | [2] |
| TMD8 | ABC-DLBCL | L265P | 1.83 | [2] |
| HBL-1 | ABC-DLBCL | L265P | 2.51 | [2] |
| OCI-Ly3 | ABC-DLBCL | L265P | 1.95 | [2] |
| OCI-Ly10 | ABC-DLBCL | L265P | 2.68 | [2] |
Table 2: In Vitro Cytotoxicity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines. This table highlights the potent cytotoxic effects of this compound in lymphoma cell lines harboring the MYD88 L265P mutation.
| Cell Line | Lymphoma Subtype | MYD88 Mutation Status | Treatment | Combination Index (CI) | Source |
| BCWM.1 | Waldenström's Macroglobulinemia | L265P | This compound + Ibrutinib | < 1.0 | [1] |
| TMD8 | ABC-DLBCL | L265P | This compound + Ibrutinib | < 1.0 | [1] |
Table 3: Synergistic Effects of this compound with Ibrutinib. A Combination Index (CI) of less than 1.0 indicates a synergistic effect.
Currently, there is limited publicly available data on the efficacy of this compound in MYD88 wild-type lymphoma subtypes or T-cell lymphomas. One study involving a murine model of allogeneic hematopoietic cell transplantation showed that this compound did not impair the graft-versus-lymphoma effect against A20 lymphoma cells (a B-lymphoma cell line).[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[5]
-
Cell Plating: Seed lymphoma cell lines in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for IRAK1 Pathway Activation
This protocol is based on standard western blotting procedures to assess the phosphorylation status of key proteins in the IRAK1 signaling pathway.
-
Cell Treatment and Lysis: Treat lymphoma cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IRAK1 (Thr209), total IRAK1, phospho-NF-κB p65 (Ser536), total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Mandatory Visualization
Signaling Pathway of this compound in MYD88-Mutated Lymphoma
Caption: IRAK1 Signaling in MYD88-Mutated Lymphoma and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound in lymphoma cell lines.
Conclusion
This compound demonstrates significant promise as a selective IRAK1 inhibitor for the treatment of MYD88-mutated B-cell lymphomas. Its high potency and synergistic activity with the BTK inhibitor ibrutinib warrant further investigation. Future research should focus on expanding the evaluation of this compound to a broader range of lymphoma subtypes, including those with wild-type MYD88 and T-cell lymphomas, to fully delineate its therapeutic potential. Additionally, in vivo studies are crucial to validate these in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties in a more complex biological system. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this promising therapeutic agent.
References
- 1. iwmf.com [iwmf.com]
- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]
- 4. Inhibition of IL-1 Receptor-Associated Kinase 1 Decreases Murine Acute Graft-versus-Host Disease While Preserving the Graft-versus-Lymphoma Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Potential of JH-X-119-01 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), against other therapeutic alternatives. The supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to facilitate a comprehensive evaluation of its therapeutic potential.
Executive Summary
This compound is a highly selective, irreversible inhibitor of IRAK1 with an IC50 of 9 nM.[1][2] It demonstrates significant therapeutic promise in preclinical models of sepsis and B-cell lymphomas.[3][4] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation and cell survival. This compound has shown advantages over less selective IRAK1/4 inhibitors in terms of cellular toxicity and demonstrates synergistic anti-tumor activity when combined with the BTK inhibitor ibrutinib.
Comparative Data
In Vitro Kinase Inhibitory Activity
This compound exhibits exceptional selectivity for IRAK1 over other kinases, including the closely related IRAK4.
| Compound | Target(s) | IC50 (nM) | Key Findings |
| This compound | IRAK1 | 9 | Highly selective for IRAK1; no inhibition of IRAK4 at concentrations up to 10 µM.[1][2] |
| IRAK1/4 Inhibitor | IRAK1/IRAK4 | Not Specified | A non-selective inhibitor used for comparison in sepsis models.[3][5] |
| Pacritinib | IRAK1, JAK2, FLT3 | 6 (IRAK1) | A clinical-stage inhibitor with activity against multiple kinases.[4][6] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | A highly potent and selective IRAK4 inhibitor.[7] |
Preclinical Efficacy in Sepsis Models
In a lipopolysaccharide (LPS)-induced mouse model of sepsis, this compound demonstrated a significant survival benefit compared to a non-selective IRAK1/4 inhibitor.
| Treatment Group | Dosage | Survival Rate (Day 5) | Key Observations |
| Vehicle Control | - | 13.3% | High mortality rate in untreated septic mice.[3] |
| This compound | 5 mg/kg | 37.5% | Significant increase in survival.[3] |
| This compound | 10 mg/kg | 56.3% | Dose-dependent improvement in survival.[3] |
| IRAK1/4 Inhibitor | Not Specified | Increased survival (specific data not provided) | While also effective, it induced more macrophage apoptosis in vitro compared to this compound.[3][5] |
This compound-treated mice also exhibited higher blood CD11b+ cell counts, suggesting a more favorable immunomodulatory profile compared to the dual IRAK1/4 inhibitor.[3][5]
Preclinical Efficacy in B-Cell Lymphoma
This compound has shown cytotoxic activity against various B-cell lymphoma cell lines, particularly those with MYD88 mutations. A key therapeutic strategy involves its combination with the BTK inhibitor, ibrutinib.
| Cell Line | Treatment | EC50 (µM) | Key Findings |
| MYD88-mutated B-cell Lymphoma | This compound | 0.59 - 9.72 | Moderate single-agent cytotoxicity.[1] |
| MYD88-mutated B-cell Lymphoma | This compound + Ibrutinib | - | Synergistic tumor cell killing effects observed.[1] |
Signaling Pathway and Experimental Workflows
IRAK1-Mediated NF-κB Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Toll-like receptor (TLR) or Interleukin-1 Receptor (IL-1R) activation, leading to the activation of NF-κB. This compound acts by selectively inhibiting IRAK1, thereby blocking downstream inflammatory signaling.
Experimental Workflow: In Vivo Sepsis Model
The diagram below outlines the key steps in the preclinical evaluation of this compound in an LPS-induced sepsis mouse model.
Experimental Protocols
LPS-Induced Sepsis Mouse Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO and PEG300) and administered intraperitoneally (i.p.) at doses of 5 mg/kg and 10 mg/kg. The vehicle control group receives the same volume of the vehicle.
-
Sepsis Induction: One hour after treatment, sepsis is induced by an i.p. injection of Lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg.[3]
-
Monitoring: Survival is monitored daily for at least 5 days. Clinical signs of sepsis (e.g., lethargy, piloerection) are also observed.
-
Sample Collection and Analysis: At specified time points, blood and tissue samples can be collected for the analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and for cellular analysis (e.g., CD11b+ cells) by flow cytometry.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: B-cell lymphoma cells (e.g., TMD8, BCWM.1) are seeded in 96-well opaque-walled plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (and/or ibrutinib for combination studies) for 72 hours.
-
Reagent Preparation: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure:
-
Plates are equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence is measured using a plate reader. The EC50 values are calculated using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of NF-κB Signaling
-
Cell Treatment and Lysis: Macrophages (e.g., RAW 264.7) or B-cell lymphoma cells are treated with this compound for a specified time, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-IRAK1, IRAK1, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ).
Conclusion
This compound demonstrates a promising preclinical profile as a selective IRAK1 inhibitor. Its efficacy in sepsis and B-cell lymphoma models, coupled with a favorable safety profile compared to less selective inhibitors, warrants further investigation. The provided data and protocols offer a solid foundation for researchers to design and execute further studies to validate the therapeutic potential of this compound.
References
- 1. iwmf.com [iwmf.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JH-X-119-01: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of JH-X-119-01, a potent and selective interleukin-1 receptor-associated kinase 1 (IRAK1) inhibitor used in preclinical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
The following procedures are based on general laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for research-grade chemical compounds. It is imperative to consult the specific Safety Data Sheet provided by the manufacturer of your this compound product for detailed and definitive instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible safety shower and eye wash station should be nearby.
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations. The following is a general protocol for its disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Solid this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Solutions of this compound: All solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be disposed of as solid hazardous waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or the solvent used to dissolve the compound). The rinsate must be collected as liquid hazardous waste. After rinsing, deface or remove the label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]
2. Waste Collection and Storage:
-
Use designated, compatible, and properly sealed containers for hazardous waste collection.[2][3]
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area within the laboratory.[2][3] This area should be at or near the point of waste generation.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[3]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with a non-reactive absorbent powder (e.g., diatomite or a universal binder).
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
-
Dispose of all cleaning materials as contaminated solid waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5][6]
-
Do not attempt to treat or dispose of the chemical waste through incineration or other methods on your own.
Disposal Summary
The following table summarizes the types of waste generated during the handling of this compound and the recommended disposal procedures.
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound. | Collect in a labeled, sealed container as hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound and rinsate from empty containers. | Collect in a labeled, sealed, and compatible container as liquid hazardous chemical waste. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Dispose of in a designated sharps container for hazardous waste. |
| Contaminated Labware | Pipette tips, tubes, gloves, and other disposable labware. | Collect in a labeled bag or container for solid hazardous chemical waste. |
| Empty Containers | Original vials or containers of this compound. | Triple-rinse with a suitable solvent, collect rinsate as liquid hazardous waste, deface the label, and dispose of as non-hazardous waste.[1] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution and consult the manufacturer's Safety Data Sheet (SDS) for this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. odu.edu [odu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling JH-X-119-01
Disclaimer: The compound "JH-X-119-01" is a hypothetical substance used for illustrative purposes. The following guidance is based on general best practices for handling new or potent chemical compounds in a laboratory setting.[1][2][3] Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any new chemical.[1][4][5] A thorough risk assessment must be conducted for any new chemical introduced into the workplace.[5][6][7][8]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent hypothetical compound this compound.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of PPE is determined by the specific experimental procedure and the associated risk of exposure.
Table 1: Recommended Personal Protective Equipment for this compound
| Activity | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
| Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | Double-gloving with nitrile gloves | Chemical splash goggles | N95 respirator or higher | Disposable gown over lab coat |
| High-Risk Activities (e.g., handling powders outside of a contained system, potential for aerosol generation) | Double-gloving with nitrile gloves | Face shield and chemical splash goggles | Powered Air-Purifying Respirator (PAPR)[9] | Disposable, fluid-resistant, and particle-retardant suit |
Experimental Protocol: Donning and Doffing of PPE for High-Risk Activities
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Protective Suit: Step into the disposable suit and fasten it completely.
-
Respiratory Protection: Don the PAPR according to the manufacturer's instructions. Ensure a proper seal.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring they extend over the cuffs of the suit.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Protective Suit: Remove the disposable suit by rolling it down and away from the body, turning it inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the PAPR.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood or other appropriate ventilated enclosure.[3]
-
Store the compound in a designated, clearly labeled, and well-ventilated area, separate from incompatible materials.[10]
-
Keep containers tightly sealed when not in use.
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert safety personnel.
-
Only trained personnel with appropriate PPE should clean up spills.[1]
-
Use a spill kit containing absorbent materials compatible with the chemical.
Disposal Plan: All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[11][12]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Method |
| Contaminated Solid Waste (e.g., gloves, gowns, absorbent pads) | Labeled, sealed, and puncture-resistant hazardous waste container (typically a black bin for hazardous materials).[13] | Incineration at a licensed hazardous waste facility.[12][14] |
| Contaminated Liquid Waste (e.g., unused solutions, rinsates) | Labeled, sealed, and chemically resistant hazardous waste container. | Incineration or chemical deactivation by a certified waste management provider.[14] |
| Contaminated Sharps (e.g., needles, pipette tips) | Labeled, puncture-proof sharps container. | Incineration.[14] |
Visualized Workflows
Caption: PPE Selection Workflow for this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. osha.gov [osha.gov]
- 3. worksafebc.com [worksafebc.com]
- 4. ashp.org [ashp.org]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 7. intersolia.com [intersolia.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. aiha.org [aiha.org]
- 10. Safe Handling of Hazardous Medicines in the Home [nationwidechildrens.org]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. securewaste.net [securewaste.net]
- 13. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 14. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
